Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 7-Methoxyisoquinoline-6-carbonitrile
Executive Summary 7-Methoxyisoquinoline-6-carbonitrile is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by a benzene ring fused to a pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Methoxyisoquinoline-6-carbonitrile is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by a benzene ring fused to a pyridine ring, this compound features two critical functional handles: a methoxy group that dictates specific steric and electronic properties, and a carbonitrile group that serves as a versatile precursor for carboxamides and primary amines.
This whitepaper provides a rigorous analysis of its molecular weight, monoisotopic exact mass, analytical mass spectrometry (MS) workflows, and its pivotal role in the synthesis of advanced pharmaceutical agents, notably Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In high-resolution analytical workflows, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass is critical for accurate compound identification, dereplication, and the elimination of isobaric interferences.
Table 1: Quantitative Physicochemical Data for 7-Methoxyisoquinoline-6-carbonitrile
Property
Value
Computational/Theoretical Basis
Molecular Formula
C₁₁H₈N₂O
Base scaffold composition
Average Molecular Weight
184.19 g/mol
Calculated using standard atomic weights
Monoisotopic Exact Mass
184.063663 Da
Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
[M+H]⁺ Ion Expected (ESI+)
185.070939 m/z
Exact mass + proton mass (1.007276 Da)
Topological Polar Surface Area
~45.9 Ų
N (isoquinoline) + N (nitrile) + O (methoxy)
Hydrogen Bond Donors/Acceptors
0 / 2
Nitrile nitrogen and methoxy oxygen
Industry Caveat: Commercial chemical suppliers frequently list the highly reactive synthetic precursor 1-chloro-7-methoxyisoquinoline-6-carbonitrile (CAS: 1427393-40-5) under truncated nomenclature. Researchers must verify the molecular weight upon procurement; the 1-chloro derivative possesses a molecular formula of C₁₁H₇ClN₂O and an average MW of 218.64 g/mol [1].
High-Resolution Mass Spectrometry (HRMS) Characterization
Causality in Experimental Design: Why rely on HRMS? The exact mass of allows analysts to differentiate 7-methoxyisoquinoline-6-carbonitrile from isobaric interferences in complex reaction matrices [2]. A standard quadrupole MS (nominal mass resolution) would detect a peak at 185 m/z for the [M+H]⁺ ion, which is insufficient to rule out impurities with the same nominal mass but different elemental compositions. By utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer, researchers can achieve mass accuracy within <5 parts-per-million (ppm), ensuring a self-validating structural confirmation system.
Protocol 1: LC-HRMS Validation Workflow
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to promote protonation.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient Elution: Run a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.
Ionization (ESI+): Operate the electrospray ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Acquisition & Calibration: Calibrate the HRMS instrument using a standard tuning mix prior to the run. Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 185.0709 m/z with a narrow mass tolerance window (± 5 ppm).
Caption: Analytical LC-HRMS workflow for the exact mass validation of 7-Methoxyisoquinoline-6-carbonitrile.
Synthetic Utility in Drug Development (IRAK4 Inhibitors)
The 7-methoxyisoquinoline-6-carbonitrile scaffold is a cornerstone in the discovery of , which are critical targets for autoimmune diseases and oncology [3]. In practice, the synthesis relies heavily on the 1-chloro derivative.
Mechanistic Insight: The chlorine atom at the C1 position of the isoquinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen. This allows for the efficient coupling of complex chiral alcohols or amines. Following the SNAr reaction, the C6-carbonitrile group acts as a masked amide. Under controlled hydration conditions, the nitrile is selectively hydrolyzed to a primary carboxamide—a critical hydrogen-bond donor motif required for binding to the ATP pocket of the IRAK4 kinase domain.
Protocol 2: SNAr and Nitrile Hydration (Self-Validating System)
SNAr Coupling: React 1-chloro-7-methoxyisoquinoline-6-carbonitrile (1.0 eq) with the target chiral alcohol (1.1 eq) in N,N-dimethylformamide (DMF) at -10°C. Use potassium hexamethyldisilazide (KHMDS) as the base to deprotonate the alcohol, ensuring an inert argon atmosphere to prevent moisture-induced side reactions.
Reaction Monitoring: Monitor the disappearance of the 1-chloro starting material (MW 218.64) via LC-MS. The reaction is self-validating when the starting material peak is completely replaced by the coupled intermediate mass.
Nitrile Hydration: Dissolve the purified intermediate in DMSO. Add 30% aqueous H₂O₂ and potassium carbonate. Stir at room temperature.
Endpoint Validation: The conversion of the carbonitrile (R-C≡N) to the carboxamide (R-CONH₂) results in a precise mass shift of +18.0105 Da (addition of H₂O). Confirm this shift via HRMS before proceeding to final purification.
Caption: Synthetic pathway utilizing the 1-chloro derivative to yield the IRAK4 inhibitor PF-06650833.
Conclusion
Understanding the precise physicochemical parameters—specifically the monoisotopic exact mass (184.063663 Da)—of 7-methoxyisoquinoline-6-carbonitrile is fundamental for analytical validation in synthetic workflows. By leveraging its highly reactive 1-chloro analog and employing rigorous HRMS calibration, drug development professionals can execute robust, self-validating synthetic pathways to construct complex, highly targeted therapeutics.
3-Cyano-7-methoxyquinoline (Isomer reference for exact mass of C₁₁H₈N₂O)
Source: PubChem
URL:[Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Exploratory
7-Methoxyisoquinoline-6-Carbonitrile Derivatives: Design, Mechanism, and Application in IRAK4-Targeted Therapeutics
Executive Summary The 7-methoxyisoquinoline-6-carbonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily serving as the foundational building block for highly potent and sele...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 7-methoxyisoquinoline-6-carbonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily serving as the foundational building block for highly potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This technical guide explores the structural biology, synthetic methodologies, and pharmacological profiling of these derivatives, culminating in the clinical candidate Zimlovisertib (PF-06650833). Designed for researchers and drug development professionals, this whitepaper synthesizes fragment-based drug design (FBDD) principles with actionable, self-validating experimental protocols.
Pharmacological Context: The IRAK4 Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the innate immune system. It functions directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. Upon receptor activation, the adaptor protein MyD88 recruits IRAK4 to form the "Myddosome" complex, triggering a phosphorylation cascade that activates NF-κB and MAPK pathways, ultimately driving the production of pro-inflammatory cytokines [1].
Targeting IRAK4 presents a unique structural challenge: the kinase possesses a unique tyrosine gatekeeper residue (Tyr262) that restricts access to the deep hydrophobic pocket typically exploited by broad-spectrum kinase inhibitors. The 7-methoxyisoquinoline-6-carbonitrile core was specifically optimized to navigate this restricted ATP-binding site, achieving remarkable selectivity over the broader kinome [1].
The development of PF-06650833 utilized Fragment-Based Drug Design (FBDD). The initial fragment hits exhibited high lipophilicity and flat topologies. To improve the Lipophilic Efficiency (LipE) and engage the high-energy water network within the IRAK4 active site, the 7-methoxyisoquinoline-6-carbonitrile intermediate was utilized [1].
Structure-Activity Relationship (SAR) Rationale:
The Isoquinoline Core: Forms essential π-π stacking interactions within the ATP-binding cleft.
7-Methoxy Group: Projects into a specific hydrophobic sub-pocket, restricting rotational freedom and enhancing target residence time.
6-Carbonitrile to 6-Carboxamide Conversion: The carbonitrile serves as a synthetic precursor. In the final drug molecule, it is hydrolyzed to a carboxamide, which acts as a critical hydrogen-bond donor/acceptor to the kinase hinge region (specifically interacting with Met265) [1].
1-Position Substitution: Nucleophilic displacement of a 1-chloro substituent allows the introduction of complex chiral lactams (e.g., (3S,4S,5S)-3-ethyl-4-fluoro-5-(hydroxymethyl)pyrrolidin-2-one), which project into the solvent-exposed ribose pocket, driving the exceptional sub-nanomolar potency (IC50 = 0.2 nM)[2].
Synthetic Workflows
The synthesis of advanced IRAK4 inhibitors relies on the versatile building block 1-chloro-7-methoxyisoquinoline-6-carbonitrile . The synthetic logic dictates that the highly reactive 1-chloro position undergoes nucleophilic aromatic substitution (SNAr) prior to the hydration of the carbonitrile, as early conversion to the carboxamide would introduce competing nucleophilic sites and reduce overall yield.
Fig 2: Synthetic workflow for 7-methoxyisoquinoline-6-carboxamides.
Step-by-Step Methodology: Core Coupling and Hydration
Preparation of the Alkoxide: Dissolve the chiral lactam alcohol (1.0 eq) and 1-chloro-7-methoxyisoquinoline-6-carbonitrile (1.0 eq) in anhydrous DMF/THF under an inert nitrogen atmosphere. Cool the reaction to -10 °C.
Causality: Low temperatures prevent unwanted ring-opening of the lactam and control the exothermicity of the subsequent deprotonation.
Causality: KHMDS is a strong, non-nucleophilic base. It selectively deprotonates the primary alcohol of the lactam without attacking the electrophilic carbonitrile group, facilitating a clean SNAr at the 1-position of the isoquinoline.
Quenching & Purification: After 2 hours, quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to yield the carbonitrile intermediate [4].
Nitrile Hydration: Dissolve the intermediate in DMSO. Add K2CO3 (2.0 eq) and 30% aqueous H2O2. Stir at room temperature for 30 minutes.
Causality: The mildly basic peroxide condition (Radziszewski reaction) selectively hydrolyzes the nitrile to the primary carboxamide without hydrolyzing the lactam ring.
Isolation: Crash out the final product (e.g., PF-06650833) by adding ice-water, followed by filtration and vacuum drying [4].
Quantitative Profiling & Pharmacodynamics
The translation of the 7-methoxyisoquinoline-6-carbonitrile scaffold into a clinical entity required rigorous in vitro and in vivo validation. PF-06650833 demonstrates profound selectivity and efficacy in models of Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE) [3].
Table 1: Pharmacological Profile of PF-06650833
Parameter
Value / Observation
Experimental Context
IRAK4 IC50 (Biochemical)
0.2 nM
TR-FRET Kinase Assay
PBMC IC50 (Cellular)
2.4 nM
Whole Blood Assay (corrected for protein binding)
Kinome Selectivity
Highly Selective
Evaluated against 278 kinases at 200 nM. >70% inhibition limited to IRAK1, MNK2, LRRK2, CLK4 [2].
In Vivo Efficacy (SLE)
Reduced autoantibodies
Pristane-induced murine lupus model (Oral administration) [3].
In Vivo Efficacy (RA)
Decreased paw volume
Rat collagen-induced arthritis (CIA) model (100 mg/kg/day) [3].
Advanced Applications: Targeted Protein Degradation (PROTACs)
Beyond direct inhibition, the 7-methoxyisoquinoline-6-carbonitrile scaffold is currently being utilized to engineer Proteolysis Targeting Chimeras (PROTACs). By conjugating Zimlovisertib to E3 ligase binders (e.g., MDM2 or Cereblon ligands) via optimized PEG or alkyl linkers, researchers have developed molecules like Ori-Zim-6 . These degraders not only inhibit IRAK4 kinase activity but completely ablate the scaffolding function of the Myddosome complex, offering superior anti-inflammatory responses in keratinocytes and T-cells for conditions like Psoriasis [4].
Fig 3: Mechanism of targeted protein degradation by IRAK4 PROTACs.
Self-Validating Experimental Protocols
To ensure robust data generation when working with 7-methoxyisoquinoline derivatives, the following protocols integrate internal controls to validate assay integrity.
Protocol 1: In Vitro IRAK4 TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, highly sensitive readout that minimizes false positives caused by the autofluorescence of synthetic heterocycles.
Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant human IRAK4 (0.5 nM) and biotinylated-peptide substrate in kinase buffer (HEPES pH 7.5, MgCl2, DTT, Tween-20).
Compound Titration: Prepare a 10-point 3-fold serial dilution of the 7-methoxyisoquinoline derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).
Reaction Initiation: Add 10 µL of the compound to 10 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow for binding equilibrium.
ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP at its predetermined
Km
value (ensuring the assay is sensitive to competitive inhibitors). Incubate for 60 minutes.
Detection & Validation: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
Self-Validation Check: The assay must include a "No Enzyme" control (defining the baseline) and a "Vehicle (DMSO)" control (defining 100% activity). Calculate the Z'-factor; only plates with Z' > 0.6 are considered valid. Calculate IC50 using a 4-parameter logistic fit.
Protocol 2: Ex Vivo Whole Blood IFN Gene Signature Assay
Rationale: Biochemical potency rarely translates perfectly to in vivo efficacy due to plasma protein binding and cellular permeability. This ex vivo assay validates target engagement in a physiologically relevant matrix [3].
Blood Collection: Draw human whole blood into sodium heparin tubes.
Pre-incubation: Spike the blood with the 7-methoxyisoquinoline derivative (e.g., PF-06650833) at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 1 hour.
Stimulation: Add TLR7/8 agonist R-848 (1 µM) to stimulate the IRAK4 pathway. Incubate for 4 hours.
RNA Extraction & Readout: Lyse red blood cells, isolate PBMC RNA, and perform RT-qPCR for Interferon-inducible genes (e.g., IFIT1, MX1).
Self-Validation Check: Include a positive control inhibitor (e.g., a known IRAK4 or MyD88 inhibitor) and confirm that R-848 induces at least a 10-fold upregulation of IFIT1 in the vehicle control. Failure to achieve this induction window invalidates the donor sample.
Conclusion
The 7-methoxyisoquinoline-6-carbonitrile scaffold represents a triumph of fragment-based drug design, successfully overcoming the structural hurdles of the IRAK4 active site. By carefully manipulating the 1-position for solvent-channel engagement and converting the 6-carbonitrile to a hinge-binding carboxamide, researchers have unlocked a new class of highly selective anti-inflammatory therapeutics. As the field advances, this core structure will continue to serve as a vital foundation for both traditional reversible inhibitors and next-generation targeted protein degraders.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial
Source: Arthritis & Rheumatology (PubMed / NIH)
URL:[Link]
Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Foundational
Pharmacokinetics and Biological Activity of 7-Methoxyisoquinoline-6-carbonitrile: A Technical Whitepaper
Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the clinical viability of the final active pharmaceutical ingredient (API). As an a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the clinical viability of the final active pharmaceutical ingredient (API). As an application scientist overseeing kinase inhibitor development, I recognize 7-Methoxyisoquinoline-6-carbonitrile (and its halogenated precursor, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile, CAS: 1427393-40-5) not merely as a static chemical entity, but as a highly specialized pharmacophore scaffold[1][2].
This whitepaper provides an in-depth mechanistic analysis of how this specific bicyclic heteroaryl system is utilized to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By examining its structural rationale, downstream biological activity, and the pharmacokinetic (PK) profile of its clinical derivatives (such as PF-06650833 and emerging PROTAC degraders), this guide offers a comprehensive blueprint for researchers engaged in autoimmune and oncology drug discovery[3][4].
Structural Rationale & Target Engagement (SAR)
The active site of IRAK4 presents a formidable challenge for drug discovery. Unlike many kinases, IRAK4 possesses a unique tyrosine gatekeeper residue (Tyr262)[3]. Together with Lys213 and Asp329, this gatekeeper blocks access to the deep hydrophobic pocket traditionally exploited by standard kinase inhibitors, resulting in a highly restricted ATP-binding site[3].
The 7-methoxyisoquinoline-6-carbonitrile scaffold is strategically deployed to navigate this topology:
Isoquinoline Core: Provides the essential geometric planarity to intercalate within the narrow hinge region of the kinase.
6-Carbonitrile Group: Acts as a potent hydrogen-bond acceptor, forming critical dipole interactions with the kinase backbone without introducing steric bulk[1].
7-Methoxy Group: Optimizes the lipophilic efficiency (LipE) of the molecule, restricting rotational degrees of freedom and displacing high-energy water molecules from the active site to increase binding enthalpy[1][3].
Biological Activity: The IRAK4 Signaling Axis
The biological significance of 7-methoxyisoquinoline-6-carbonitrile derivatives is rooted in their ability to modulate the innate immune system. IRAK4 is the master pacemaker of inflammatory signaling, positioned directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family[3].
Aberrant activation of this pathway is a hallmark of chronic autoimmune diseases, such as Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE), as well as specific malignancies like MYD88-mutant lymphomas and Acute Myeloid Leukemia (AML)[3][4]. By inhibiting IRAK4, derivatives of this scaffold prevent the downstream phosphorylation of IRAK1, thereby halting the NF-κB inflammatory cascade.
Paradigm Shift: Targeted Protein Degradation (PROTACs)
Beyond standard inhibition, the 7-methoxyisoquinoline-6-carbonitrile moiety is now utilized as a ligand-binding domain in bifunctional degraders (PROTACs)[4][5]. By linking this scaffold to an E3 ubiquitin ligase recruiting moiety (such as Cereblon or MDM2), researchers can induce the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein entirely, offering prolonged therapeutic efficacy[4][5].
Pharmacokinetics (PK) & ADME Profile
Because 7-methoxyisoquinoline-6-carbonitrile is an intermediate, its PK properties are evaluated through the lens of its synthesized APIs (e.g., PF-06650833). The scaffold imparts highly favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, demonstrating excellent translation from preclinical models to human trials[3][6].
Table 1: Pharmacokinetic Profile of 7-Methoxyisoquinoline-Derived IRAK4 Inhibitors
PK Parameter
Preclinical (Dog/Monkey)
Human (Observed)
Mechanistic Rationale
Clearance (CL)
Low to Moderate
Low
The electron-deficient nature of the carbonitrile-substituted isoquinoline ring resists rapid Phase I CYP450 oxidation[6].
Oral Bioavailability (F%)
High (>70%)
High
Optimal molecular weight and lack of excessive hydrogen-bond donors facilitate passive transcellular permeability[4].
Primary Excretion
Renal
Renal (Unchanged)
High aqueous solubility prevents extensive hepatic trapping, allowing the unchanged parent drug to be cleared via the kidneys[6].
Volume of Distribution (
Vd
)
Moderate
Moderate
Achieves sufficient tissue penetration to target localized inflammation without excessive sequestration in adipose tissues[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies detail the chemical synthesis and biological validation of compounds derived from this scaffold. I have embedded the causality behind each step to ensure these protocols function as self-validating systems.
Protocol A: Synthesis of IRAK4 Inhibitor Core via Etherification
This workflow details the coupling of 1-chloro-7-methoxyisoquinoline-6-carbonitrile with a chiral alcohol (e.g., a pyrrolidinone derivative) to form an active inhibitor[1][5].
Preparation: Dissolve 1-chloro-7-methoxyisoquinoline-6-carbonitrile and the chiral alcohol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[1][5].
Causality: Anhydrous conditions prevent the hydrolysis of the strong base, while the inert atmosphere prevents oxidative degradation of the intermediates.
Base Addition: Cool the reaction vessel to -10°C. Dropwise add Potassium hexamethyldisilazide (KHMDS, 1M in THF)[1][5].
Causality: KHMDS is a non-nucleophilic strong base that selectively deprotonates the alcohol without attacking the electrophilic carbonitrile. The cryogenic temperature (-10°C) is critical to suppress unwanted nucleophilic aromatic substitution at off-target positions[5].
Reaction & Quenching: Stir for 2 hours at -10°C. Quench with saturated aqueous ammonium chloride[5].
Causality: A mild acidic quench neutralizes excess base without risking the hydrolysis of the sensitive carbonitrile group into an amide.
Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The presence of the desired ether mass without dimerized byproducts validates the temperature and base-selection parameters. Purify via silica gel chromatography[3].
Protocol B: In Vitro IRAK4 Enzymatic DELFIA Assay
This protocol measures the inhibitory potency (
IC50
) of the synthesized isoquinoline derivatives[7].
Enzyme Preparation: Prepare 0.1 nM human IRAK4 Full Length (FL) kinase in assay buffer[7].
Causality: Maintaining an ultra-low enzyme concentration ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion artifacts.
Compound Incubation: Add the isoquinoline inhibitor (in 2.5% final DMSO) and 50 nM substrate[7].
Causality: 2.5% DMSO is the established maximum tolerated concentration that maintains the lipophilic compound's solubility without denaturing the kinase domain[7].
ATP Addition: Initiate the reaction by adding 0.6 mM ATP[7].
Causality: 0.6 mM is the exact
Km
(Michaelis constant) for IRAK4. Running the assay at the
Km
ensures that competitive inhibitors are accurately evaluated and not artificially outcompeted by non-physiological ATP levels[7].
Detection: Add Europium-labeled anti-phospho antibodies and read using Time-Resolved Fluorescence (TRF)[7].
Causality: TRF utilizes a microsecond delay window before measurement. This allows the short-lived background autofluorescence inherent to isoquinoline libraries to decay, yielding an exceptionally high signal-to-noise ratio.
Figure 2: Step-by-step workflow of the DELFIA kinase assay for IRAK4 inhibitor validation.
References
EvitaChem. Buy 7-Methoxyisoquinoline-6-carbonitrile (EVT-12041127) - EvitaChem: Process and Data.
ACS Publications. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).
All About Drugs. pfizer - All About Drugs (Pharmacokinetics).
Google Patents. WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.
An In-depth Technical Guide to the In Vitro Mechanism of Action of 7-Methoxyisoquinoline-6-carbonitrile and Its Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the in vitro mechanism of action of 7-methoxyisoquinoline-6-carbonitrile. This compound is a...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the in vitro mechanism of action of 7-methoxyisoquinoline-6-carbonitrile. This compound is a key heterocyclic building block in medicinal chemistry, and its derivatives have shown significant potential in therapeutic applications. This document will delve into its role as a precursor to potent kinase inhibitors, with a primary focus on Interleukin-1 Receptor Associated Kinase 4 (IRAK4), and will also touch upon the broader bioactivities of the isoquinoline-carbonitrile scaffold.
Introduction: The Significance of the Isoquinoline-Carbonitrile Scaffold
The isoquinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, appearing in numerous natural and synthetic bioactive compounds.[1] The addition of a methoxy group and a carbonitrile moiety, as seen in 7-methoxyisoquinoline-6-carbonitrile, further enhances its potential for targeted molecular interactions. While this specific compound is often an intermediate in more complex syntheses, its structural motifs are critical for the biological activity of the final products.[2] Research has demonstrated that isoquinoline derivatives can exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3]
Primary Mechanism of Action: A Key Fragment for IRAK4 Inhibition
The most well-documented application of 7-methoxyisoquinoline-6-carbonitrile is as a foundational fragment in the development of highly potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[4][5] IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.[4][5]
The IRAK4 Signaling Pathway
The binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or an interleukin to an IL-1R, triggers a signaling cascade that leads to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Molecular Interactions of 7-Methoxyisoquinoline-6-carbonitrile-Derived Inhibitors
Through fragment-based drug design, 7-methoxyisoquinoline-6-carbonitrile was identified as a key starting point for developing potent IRAK4 inhibitors.[4] X-ray co-crystal structures of derivative compounds bound to IRAK4 reveal that the isoquinoline core typically occupies the ATP-binding pocket of the kinase. The nitrogen atom of the isoquinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. The methoxy and carbonitrile groups can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.[4][5]
Broader Bioactivities of the Isoquinoline-Carbonitrile Scaffold
Beyond IRAK4, the isoquinoline-carbonitrile scaffold is found in compounds targeting other important enzymes and cellular pathways.
Cyclin-Dependent Kinases (CDKs): Certain tetrahydroisoquinoline-4-carbonitrile derivatives have been investigated as potent agents against cyclin-dependent kinases, which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7]
Glutamine Fructose-6-Phosphate Amidotransferase (GFAT): A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives have been identified as potent and reversible inhibitors of GFAT, an enzyme involved in the hexosamine biosynthesis pathway, which is implicated in diabetes and other metabolic diseases.[8]
P-glycoprotein (P-gp) Inhibition: Some 6-methoxy-2-arylquinoline analogues, structurally related to the isoquinoline scaffold, have been designed as inhibitors of P-glycoprotein, a transporter protein involved in multidrug resistance in cancer.[9]
In Vitro Experimental Protocols for Mechanistic Elucidation
To fully characterize the in vitro mechanism of action of 7-methoxyisoquinoline-6-carbonitrile-based compounds, a series of biochemical and cell-based assays are essential.
Biochemical Assays for Direct Target Engagement
These assays are designed to measure the direct interaction of the compound with its purified target protein.
Table 1: Summary of Biochemical Assays
Assay Type
Purpose
Key Parameters Measured
Enzyme Inhibition Assay
To determine the potency of the compound in inhibiting the enzymatic activity of the target kinase (e.g., IRAK4).
IC50 (half-maximal inhibitory concentration)
Binding Affinity Assay
To quantify the strength of the interaction between the compound and the target protein.
Kd (dissociation constant), Ki (inhibition constant)
Kinase Selectivity Profiling
To assess the specificity of the compound by testing its activity against a panel of other kinases.
This protocol is based on a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA), a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
Dilute recombinant full-length IRAK4 enzyme to the desired concentration in assay buffer.
Prepare a stock solution of the peptide substrate.
Prepare ATP solution at a concentration close to its Km for IRAK4 (e.g., 600 µM).[5]
Prepare serial dilutions of the test compound (derived from 7-methoxyisoquinoline-6-carbonitrile) in DMSO, followed by dilution in assay buffer.
Assay Procedure:
Add the test compound dilutions to the wells of a 384-well assay plate.
Add the IRAK4 enzyme to the wells and incubate for a short period to allow for compound binding.
Initiate the kinase reaction by adding the peptide substrate and ATP.
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction by adding a solution containing EDTA.
Detection:
Add a detection solution containing a europium-labeled anti-phospho-substrate antibody.
Incubate to allow for antibody binding to the phosphorylated substrate.
Read the time-resolved fluorescence signal on a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Figure 2: Workflow for IRAK4 Enzyme Inhibition Assay.
Cell-Based Assays for Functional Effects
These assays measure the effects of the compound on cellular signaling pathways and functions.
Table 2: Summary of Cell-Based Assays
Assay Type
Purpose
Key Parameters Measured
Cell Line Examples
Cytokine Release Assay
To determine the effect of the compound on the production of inflammatory cytokines downstream of the target.
IC50 for cytokine inhibition (e.g., TNFα, IL-6)
Human PBMCs, THP-1 cells
Reporter Gene Assay
To measure the activity of a specific transcription factor (e.g., NF-κB) regulated by the target pathway.
IC50 for reporter signal inhibition
HEK293 cells with NF-κB reporter
Cell Viability/Cytotoxicity Assay
To assess the general toxicity of the compound to cells.
CC50 (half-maximal cytotoxic concentration)
Various cancer and normal cell lines
Experimental Protocol: R848-Stimulated TNFα Production in Human PBMCs
This protocol assesses the ability of a compound to inhibit TLR7/8 signaling in a physiologically relevant primary cell model.[5]
Step-by-Step Methodology:
Isolation of PBMCs:
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
Wash the cells and resuspend them in complete RPMI-1640 medium.
Cell Plating and Compound Treatment:
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
Add serial dilutions of the test compound to the wells and pre-incubate for 1 hour.
Cell Stimulation:
Stimulate the cells by adding the TLR7/8 agonist R848 to a final concentration of 1 µM.
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
Measurement of TNFα:
Centrifuge the plate to pellet the cells.
Collect the supernatant and measure the concentration of TNFα using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of inhibition of TNFα production for each compound concentration.
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
7-Methoxyisoquinoline-6-carbonitrile is a valuable molecular scaffold in medicinal chemistry, primarily recognized for its role as a key building block for potent IRAK4 inhibitors. Its derivatives have demonstrated the ability to effectively block the IRAK4 signaling pathway in vitro, leading to the suppression of pro-inflammatory cytokine production. The broader applicability of the isoquinoline-carbonitrile core in targeting other kinases and enzymes underscores its importance in drug discovery. The experimental protocols outlined in this guide provide a robust framework for elucidating the in vitro mechanism of action of novel compounds derived from this versatile scaffold.
References
Lee, K. L., Ambler, C. M., Anderson, D. R., Boscoe, B. P., Bree, A. G., Brodfuehrer, J. I., ... & Wright, S. W. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
Lee, K. L., Ambler, C. M., Anderson, D. R., Boscoe, B. P., Bree, A. G., Brodfuehrer, J. I., ... & Wright, S. W. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications. [Link]
Al-Warhi, T., Al-Harbi, S., Al-Ghamdi, M., El-Sayed, W. M., & El-Gazzar, A. R. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure & Dynamics, 1–15. [Link]
Singh, P., & Kaur, M. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., Saeed, A., ... & Iqbal, J. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [Link]
Al-Warhi, T., Al-Harbi, S., Al-Ghamdi, M., El-Sayed, W. M., & El-Gazzar, A. R. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Taylor & Francis Online. [Link]
Wieczorek, M., & Gorniak, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
Aboutorabzadeh, S. M., Mosaffa, F., Hadizadeh, F., & Ghodsi, R. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]
Han, S., Ambler, C., Anderson, D. R., Bree, A. G., Brodfuehrer, J. I., Chang, J. S., ... & Wright, S. W. (2011). Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6430–6434. [Link]
The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Isoquinoline Nucleus The isoquinoline scaffold, a bicyclic aromatic heterocycle c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isoquinoline Nucleus
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and chemical properties have made it a "privileged scaffold," a framework that is repeatedly identified in biologically active compounds with a remarkable range of pharmacological activities.[1] From potent anticancer and antimicrobial agents to neuroprotective and antiviral compounds, isoquinoline derivatives have demonstrated significant therapeutic potential.[1][3] This guide provides a comprehensive technical overview of the pivotal role of the isoquinoline core in modern drug discovery, delving into its synthesis, mechanisms of action, and therapeutic applications, with a focus on field-proven insights and methodologies.
The isoquinoline nucleus is a common feature in a vast array of natural products, particularly alkaloids, which have been used in traditional medicine for centuries.[4][5] Well-known examples include morphine and codeine, potent analgesics derived from the opium poppy, and the vasodilator papaverine.[5][6] The rigid structure of the isoquinoline core provides a defined three-dimensional arrangement for substituent groups, enabling high-affinity and specific interactions with a wide variety of biological targets.[1] This inherent versatility has driven extensive research into the synthesis and biological evaluation of novel isoquinoline derivatives, leading to the development of numerous clinically approved drugs.[6][7]
I. Synthetic Strategies for Assembling the Isoquinoline Core: A Chemist's Toolkit
The construction of the isoquinoline skeleton is a well-established area of organic synthesis, with several named reactions providing reliable and versatile routes to this important heterocycle. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[8][9] This intramolecular electrophilic aromatic substitution involves the cyclization of the amide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10] The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline. The reaction is most efficient when the aromatic ring is electron-rich, facilitating the intramolecular cyclization.[10]
Mechanism Insight: The reaction is believed to proceed through the formation of a highly reactive nitrilium ion intermediate after the initial dehydration of the amide. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to form a spirocyclic intermediate, which subsequently rearranges to the dihydroisoquinoline product.[8][10]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction [10]
Reactant Preparation: Dissolve the starting β-arylethylamide in an anhydrous solvent such as acetonitrile.
Addition of Dehydrating Agent: Slowly add a dehydrating agent, like phosphorus oxychloride (POCl₃), to the solution at a controlled temperature (often 0 °C).
Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the acid.
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[11][12][13] This reaction is a special case of the more general Mannich reaction and is widely used in the synthesis of natural products and pharmaceuticals.[13] The driving force of the reaction is the formation of an electrophilic iminium ion, which is then attacked by the aromatic ring.[12][13]
Causality in Experimental Choice: The choice of acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and reaction conditions can significantly influence the yield and purity of the product.[11][13] For less reactive aromatic systems, stronger acids and higher temperatures may be required.[13] The development of asymmetric Pictet-Spengler reactions using chiral catalysts has been a significant advancement, allowing for the enantioselective synthesis of tetrahydroisoquinolines, which is crucial for developing drugs with specific stereochemistry.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction [11]
Reactant Mixture: Combine the β-arylethylamine and the aldehyde or ketone in a suitable solvent.
Acid Catalysis: Add an acid catalyst to the mixture.
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base and extract the product with an organic solvent.
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by crystallization or column chromatography.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to aromatic isoquinolines by reacting a benzaldehyde with an aminoacetaldehyde diethyl acetal.[14][15] The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal), followed by acid-catalyzed cyclization and elimination to yield the isoquinoline ring.[10][16] Strong acids, such as concentrated sulfuric acid, are typically required for the cyclization step.[10][15]
Diagram of Key Synthetic Routes to the Isoquinoline Core
Caption: Key synthetic pathways to the isoquinoline core.
II. The Pharmacological Versatility of Isoquinoline Derivatives
The isoquinoline scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3]
Anticancer Activity
Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms of action.[3][17][18] These mechanisms include:
Topoisomerase Inhibition: Some isoquinoline derivatives can stabilize the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[3]
Microtubule Polymerization Inhibition: By disrupting microtubule dynamics, these compounds can arrest the cell cycle in mitosis, leading to cell death.[3]
Kinase Inhibition: Isoquinoline derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[3][19]
Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline compounds can trigger programmed cell death and halt the progression of the cell cycle in cancer cells.[3]
Table 1: Anticancer Activity of Representative Isoquinoline Derivatives
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Isoquinoline derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[9][23][24] For instance, certain synthetic isoquinolines have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[25][26] The natural alkaloid berberine also exhibits significant antibacterial and antifungal properties.[23] The mechanism of antimicrobial action can involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.[9]
Neuroprotective Effects
Isoquinoline alkaloids have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[27][28][29] Their neuroprotective mechanisms are often multifaceted and include:
Anti-inflammatory Action: Inhibition of pro-inflammatory mediators in the brain.[27]
Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.[27]
Inhibition of Apoptosis: Prevention of neuronal cell death by modulating apoptotic pathways.[27]
Some isoquinoline derivatives can cross the blood-brain barrier, making them attractive candidates for central nervous system drug development.[27] However, it is also important to note that some isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the etiology of Parkinson's disease, highlighting the complex structure-activity relationships in this class of compounds.[30][31][32]
III. Mechanism of Action: Targeting Key Cellular Pathways
The diverse pharmacological effects of isoquinoline derivatives are a result of their interaction with a variety of molecular targets and signaling pathways.
Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[19] The isoquinoline scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[19][33] A key pathway often targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[3] By inhibiting kinases within this pathway, isoquinoline compounds can effectively suppress tumor growth.[1][3]
Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For isoquinoline alkaloids, SAR studies have revealed key structural features that govern their biological activity. For example, in the protoberberine class of alkaloids, the introduction of lipophilic substituents at specific positions on the tetracyclic ring system has been shown to significantly enhance their cytotoxic activity against cancer cells.[17] The length of an alkyl chain at a particular position can also have a profound impact on potency, suggesting that lipophilicity plays a critical role in membrane transport and target engagement.[17]
IV. Future Perspectives and Conclusion
The isoquinoline scaffold continues to be a highly productive framework in the quest for novel therapeutic agents.[2][34] The versatility of its synthesis and the diverse range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[3][6] Future research will likely focus on the development of more selective and potent isoquinoline-based drugs through a deeper understanding of their mechanisms of action and structure-activity relationships.[2] The application of modern synthetic methodologies, such as C-H activation and photocatalysis, will undoubtedly lead to the discovery of novel isoquinoline structures with enhanced therapeutic properties.[34]
References
The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines - Benchchem. (n.d.).
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26).
Pomeranz–Fritsch reaction - Wikipedia. (n.d.).
Comparative analysis of different synthetic routes to isoquinolines - Benchchem. (n.d.).
Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors - Benchchem. (n.d.).
Application Notes: Isoquinoline Derivatives in Neuroprotective Studies - Benchchem. (n.d.).
Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity - Benchchem. (n.d.).
Proposed routes and initial studies for isoquinoline synthesis - ResearchGate. (n.d.).
The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (n.d.).
Pomeranz-Fritsch Reaction - Cambridge University Press & Assessment. (n.d.).
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2026, March 17).
Isoquinoline Alkaloids - Alfa Chemistry. (n.d.).
Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents. (n.d.).
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC. (n.d.).
Pictet–Spengler reaction - Wikipedia. (n.d.).
Plazas, E. A., & Cuca, L. E. (2022, March 15). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed.
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. (n.d.).
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025, January 29).
Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2021, May 1). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811-824.
Full article: Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry - Taylor & Francis. (n.d.).
Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application - Zenodo. (n.d.).
Pictet Spengler synthesis of isoquinoline. (n.d.).
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. (2015, November 20).
Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013, June 1).
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13).
Novel Biosynthetic Route to the Isoquinoline Scaffold | ACS Chemical Biology. (2022, March 7).
Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed. (n.d.).
The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF - ResearchGate. (2026, March 15).
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (n.d.).
Nagatsu, T. (2020, December 22). Isoquinoline neurotoxins in the brain and Parkinson's disease - Science Primary Literature.
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (2023, June 16).
Isoquinoline alkaloids - Wikipedia. (n.d.).
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC. (n.d.).
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (2025, August 19).
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (n.d.).
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. (n.d.).
Nagatsu, T. (n.d.). Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed.
Application Note: Synthesis and Characterization of 7-Methoxyisoquinoline-6-carbonitrile
Introduction and Strategic Context In contemporary medicinal chemistry, the isoquinoline scaffold is a privileged structure for kinase inhibition. Specifically, 7-Methoxyisoquinoline-6-carbonitrile (Molecular Formula: C1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
In contemporary medicinal chemistry, the isoquinoline scaffold is a privileged structure for kinase inhibition. Specifically, 7-Methoxyisoquinoline-6-carbonitrile (Molecular Formula:
C11H8N2O
) serves as a highly versatile, critical intermediate in the synthesis of potent, selective Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors[1][2].
The carbonitrile group at the C6 position provides a vital synthetic handle for further elaboration into carboxamides, a structural feature essential for engaging the active site of IRAK4[2]. This application note details the optimized synthesis of 7-Methoxyisoquinoline-6-carbonitrile via a Rosenmund-von Braun cyanation, a method rigorously utilized in the development pathways of clinical candidates such as PF-06650833[2][3].
Mechanistic Rationale and Reaction Design
The protocol leverages 6-iodo-7-methoxyisoquinoline as the primary starting material[4]. The transformation relies on the Rosenmund-von Braun reaction, an organic chemical reaction in which an aryl halide is converted to an aryl nitrile using Copper(I) cyanide (
CuCN
).
Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent. It is critical for solvating the
CuCN
and stabilizing the transition state during the nucleophilic aromatic substitution, thereby accelerating the reaction kinetics at elevated temperatures[3].
Catalyst/Reagent (
CuCN
): Copper(I) cyanide acts dually as the source of the nucleophile (cyanide ion) and the transition metal catalyst facilitating the cleavage of the strong aryl carbon-iodine (
C−I
) bond.
Quenching Strategy (
NH4OH
): A frequent challenge in copper-mediated cyanations is the removal of stoichiometric copper waste. Quenching the reaction with ammonium hydroxide (
NH4OH
) forms a highly water-soluble tetraamminecopper(II) complex (
[Cu(NH3)4]2+
), which partitions cleanly into the aqueous layer, preventing heavy metal contamination of the pharmaceutical intermediate[4].
Synthetic Workflow Visualization
Workflow for the synthesis of 7-Methoxyisoquinoline-6-carbonitrile via Rosenmund-von Braun.
Step-by-Step Experimental Protocol
Safety Precautions:CuCN
is highly toxic. The reaction must be performed in a rigorously ventilated fume hood. Acidic conditions must be strictly avoided during the reaction and workup to prevent the generation of lethal hydrogen cyanide (
HCN
) gas.
Step 1: Reaction Assembly
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 6-iodo-7-methoxyisoquinoline (e.g., 4300 g, 15 moles for large-scale batches)[3].
Suspend the starting material in anhydrous Dimethyl sulfoxide (DMSO) (39 L)[3]. Note: Ensure the DMSO is anhydrous to prevent premature quenching or side reactions.
Add Copper(I) cyanide (2954 g, 33 moles; approx. 2.2 equivalents) to the solution[3].
Step 2: Thermal Activation
Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent oxidative degradation.
Maintain stirring at 120 °C for approximately 3 hours [3]. Monitor reaction progression via TLC or LC-MS until the complete consumption of the starting aryl iodide is observed.
Step 3: Quenching and Copper Complexation
Allow the reaction mixture to cool to ambient temperature.
Carefully pour the crude mixture into a vigorously stirring mixture of ice and ammonium hydroxide (
NH4OH
) (40 L)[3].
Mechanistic Checkpoint: The solution will turn deep blue, indicating the successful formation of the water-soluble
[Cu(NH3)4]2+
complex. Filter the resulting suspension to remove any insoluble polymeric copper-cyanide species[3].
Step 4: Extraction and Purification
Extract the aqueous filtrate with Ethyl Acetate (EtOAc) (2 x 10 L)[3].
If solid residue remains from the initial filtration, treat it again with
NH4OH
solution (10 L) and extract with EtOAc (10 L) to maximize recovery[3].
Combine all organic extracts and dry over anhydrous Sodium Sulfate (
Na2SO4
)[3].
Filter the drying agent and concentrate the organic layer under reduced pressure.
Triturate the resulting crude material with hexane to precipitate the pure product, removing residual non-polar impurities and traces of DMSO[3].
Filter and dry the solid under a vacuum to yield the title compound.
Analytical Data and Yield Summary
The following table summarizes the expected quantitative and qualitative analytical markers for the successful synthesis of the target compound, based on validated pharmaceutical development data[1][3].
Application Note: 7-Methoxyisoquinoline-6-carbonitrile as a Key Precursor in Kinase Inhibitor Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical data, and self-validating synthetic protocols for utilizing isoquinoline-6-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, physicochemical data, and self-validating synthetic protocols for utilizing isoquinoline-6-carbonitrile scaffolds in targeted kinase inhibition.
Executive Summary
The strategic selection of bicyclic heteroaromatic scaffolds is a cornerstone of modern rational drug design. Among these, 7-methoxyisoquinoline-6-carbonitrile and its halogenated derivatives (such as 1-chloro-7-methoxyisoquinoline-6-carbonitrile) have emerged as highly privileged precursors in the synthesis of potent, selective kinase inhibitors [1]. These intermediates are particularly critical in the development of therapies targeting the innate immune system, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors (e.g., the clinical candidate PF-06650833) [2], as well as CDK8/19 Mediator kinase inhibitors [4].
This application note details the structural causality behind the efficacy of this scaffold, provides quantitative physicochemical data, and outlines self-validating, step-by-step synthetic protocols for converting these precursors into active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The Isoquinoline Scaffold in Kinase Inhibition
The efficacy of the 7-methoxyisoquinoline-6-carbonitrile scaffold is not coincidental; it is driven by precise steric and electronic interactions within the ATP-binding pocket of target kinases:
Hinge Region Anchoring: The N2 atom of the isoquinoline ring acts as a critical hydrogen bond acceptor. In CDK8/19 and IRAK4, this nitrogen forms a conserved hydrogen bond with the NH of the amide group in the kinase hinge region (e.g., Tyr99-Ala100 in CDK8) [4].
The 6-Carbonitrile Synthetic Handle: The cyano group at the 6-position is a highly versatile synthetic handle. Through controlled acidic hydrolysis, it is cleanly converted into a 6-carboxamide. This primary amide acts as a dual hydrogen bond donor/acceptor, anchoring the molecule deeper into the active site and displacing high-energy water molecules [1].
Hydrophobic Shielding via 7-Methoxy: The 7-methoxy group provides essential steric bulk that projects into an adjacent hydrophobic sub-pocket. This precise spatial occupation restricts the rotation of the scaffold and prevents binding to off-target kinases, thereby driving the high selectivity profiles observed in clinical candidates[3].
IRAK4 signaling pathway and targeted ATP-competitive inhibition by isoquinoline derivatives.
Physicochemical and Structural Data
Understanding the physical properties of these precursors is essential for optimizing reaction conditions, particularly regarding solvent selection for Nucleophilic Aromatic Substitution (SNAr) and subsequent purification steps.
Property
7-Methoxyisoquinoline-6-carbonitrile
1-Chloro-7-methoxyisoquinoline-6-carbonitrile
CAS Number
1817630-36-6
1427393-40-5 [3]
Molecular Formula
C₁₁H₈N₂O
C₁₁H₇ClN₂O
Molecular Weight
184.20 g/mol
218.64 g/mol
Appearance
White to off-white solid
Yellow crystalline solid
Key Structural Feature
Unsubstituted C1 position
Highly electrophilic C1 position (SNAr ready)
Solubility Profile
Soluble in EtOAc, DCM, DMSO
Soluble in DMSO, DMF; Moderate in alcohols
Storage Conditions
Room temperature, dry
Inert atmosphere, 2-8°C, moisture sensitive [3]
Experimental Workflows & Methodologies
The synthesis of advanced clinical candidates like PF-06650833 relies on the regioselective functionalization of the 1-chloro-7-methoxyisoquinoline-6-carbonitrile precursor, followed by the precise transformation of the nitrile group [2].
Step-by-step synthetic workflow from 1-chloro-isoquinoline precursor to the final carboxamide API.
Protocol A: Regioselective SNAr Coupling at the C1 Position
Causality & Rationale: The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent ring nitrogen, further exacerbated by the electron-withdrawing 6-carbonitrile group. This makes the C1-chloride highly susceptible to displacement by alkoxide nucleophiles.
Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) (1.5 eq)
Anhydrous Tetrahydrofuran (THF) or DMF
Step-by-Step Procedure:
Alkoxide Generation: Dissolve the aliphatic alcohol nucleophile in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Deprotonation: Slowly add the strong base (KOtBu or NaH) to the solution. Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide nucleophile.
Coupling: Dropwise add a solution of 1-chloro-7-methoxyisoquinoline-6-carbonitrile dissolved in minimal THF/DMF.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Validation check: The starting material exhibits a distinct 3:1 isotopic mass pattern due to the ³⁵Cl/³⁷Cl isotopes. The successful SNAr product will lack this chlorine isotopic signature and exhibit an [M+H]⁺ peak corresponding to the coupled ether.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Controlled Nitrile Hydrolysis to Carboxamide
Causality & Rationale: To generate the active kinase inhibitor, the 6-carbonitrile must be converted to a 6-carboxamide. Using concentrated sulfuric acid (H₂SO₄) provides a highly acidic environment with minimal free water. This traps the intermediate acylium ion upon aqueous workup, stopping the reaction cleanly at the primary amide stage and preventing over-hydrolysis to the carboxylic acid [2].
Dissolution: In a dry flask, slowly dissolve the nitrile intermediate in concentrated H₂SO₄ at 0 °C to prevent uncontrolled exothermic degradation.
Thermal Activation: Warm the solution to 55 °C. The thermal energy is required to overcome the activation barrier of the highly stable aromatic nitrile [2].
Incubation: Maintain stirring at 55 °C for exactly 2 hours.
Quenching: Cool the mixture to 20 °C. Carefully and slowly pour the acidic mixture over crushed ice to precipitate the product and quench the acid. Neutralize cautiously with cold ammonium hydroxide if necessary.
Self-Validation (Analytical Confirmation): Isolate the solid and analyze via FT-IR and ¹H NMR. Validation check: IR spectroscopy must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of a strong C=O (amide I) stretch at ~1650–1690 cm⁻¹ alongside N-H stretches at ~3200–3400 cm⁻¹. ¹H NMR will reveal two new broad singlets corresponding to the primary amide protons.
Isolation: Filter the resulting white solid, wash extensively with cold water to remove residual sulfates, and dry in a vacuum oven at 40 °C to yield the final clinical-grade API.
Conclusion
The 7-methoxyisoquinoline-6-carbonitrile scaffold is a masterclass in rational drug design, offering a perfect balance of electronic activation for synthetic coupling and spatial geometry for kinase target selectivity. By strictly controlling the SNAr regioselectivity and the kinetics of nitrile hydrolysis, researchers can reliably synthesize highly potent kinase inhibitors targeting critical pathways like IRAK4 and CDK8/19.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) - ACS Publications.[Link]
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - American Chemical Society.[Link]
Method
Catalytic reduction of 7-Methoxyisoquinoline-6-carbonitrile to primary amines
Application Notes & Protocols Topic: Catalytic Reduction of 7-Methoxyisoquinoline-6-carbonitrile to 7-Methoxy-6-(aminomethyl)isoquinoline Audience: Researchers, scientists, and drug development professionals. Executive S...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Catalytic Reduction of 7-Methoxyisoquinoline-6-carbonitrile to 7-Methoxy-6-(aminomethyl)isoquinoline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The selective reduction of heteroaromatic nitriles to primary amines is a cornerstone transformation in medicinal chemistry, yielding critical building blocks for pharmaceutical agents. This document provides a detailed guide for the catalytic hydrogenation of 7-Methoxyisoquinoline-6-carbonitrile to its corresponding primary amine, 7-Methoxy-6-(aminomethyl)isoquinoline. We explore the mechanistic rationale behind catalyst selection and reaction parameter optimization, offering two robust protocols utilizing Raney® Nickel and Palladium on Carbon (Pd/C). These protocols are designed to maximize yield and selectivity, addressing common challenges such as the formation of secondary and tertiary amine impurities. This guide serves as a comprehensive resource, integrating theoretical principles with practical, field-proven methodologies for researchers engaged in drug discovery and development.
Technology Overview: The Chemistry of Nitrile Reduction
The conversion of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental reduction reaction. While stoichiometric reagents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, catalytic hydrogenation offers a more atom-economical, scalable, and environmentally benign alternative.[1][2] The process involves the addition of two equivalents of hydrogen (H₂) across the carbon-nitrogen triple bond.
The reaction proceeds through a critical intermediate, an imine (R-CH=NH), which is formed after the addition of the first H₂ molecule. This imine is susceptible to further reduction to the desired primary amine. However, it can also react with an already formed primary amine molecule, leading to the formation of secondary and tertiary amines as major byproducts.[3] The selective synthesis of the primary amine is therefore a significant challenge, requiring careful control over the catalyst and reaction conditions to prevent these side reactions.[2]
For a substrate like 7-Methoxyisoquinoline-6-carbonitrile, additional challenges arise. The isoquinoline ring itself can be susceptible to reduction under harsh conditions, and the methoxy group could potentially undergo hydrogenolysis. Therefore, a successful protocol must achieve chemoselective reduction of the nitrile group while preserving the integrity of the heteroaromatic core and its substituents.
Figure 1: General scheme for the catalytic reduction.
Catalyst System Selection: Rationale and Strategy
The choice of catalyst is the most critical parameter for the selective hydrogenation of nitriles to primary amines.[3][4] Different metals exhibit distinct activities and selectivities.
Raney® Nickel: This is a cost-effective and highly active catalyst for nitrile reduction.[3][5] Its high surface area, containing adsorbed hydrogen, makes it very effective.[5] To suppress the formation of secondary amines, Raney Nickel hydrogenations are often conducted in the presence of ammonia. The ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the desired reaction pathway.
Palladium (Pd): Palladium on Carbon (Pd/C) is a widely used hydrogenation catalyst. However, for nitrile reduction, it can sometimes promote the formation of byproducts through hydrogenolysis.[6] Its selectivity towards the primary amine can be significantly enhanced by performing the reaction in an acidic medium.[7] The acid protonates the intermediate imine, preventing its condensation with the primary amine product. This also has the added benefit of converting the final amine product into its hydrochloride salt, which often has better crystallinity and is easier to isolate and purify.
Rhodium (Rh) and Ruthenium (Ru): These precious metal catalysts can also be highly effective, often operating under milder conditions.[1][8] Rhodium catalysts, in particular, have been shown to provide high conversion and selectivity to primary amines at surprisingly low temperatures and pressures when used with a basic substance in a two-phase solvent system.[8]
Cobalt (Co): Both heterogeneous and homogeneous cobalt catalysts have been developed for this transformation.[1][2] They represent a less expensive, non-precious metal alternative.
For this application note, we will focus on the two most common and accessible systems: Raney® Nickel with ammonia and Palladium on Carbon with an acidic additive .
Mechanistic Pathways and Selectivity Control
Understanding the reaction mechanism is key to troubleshooting and optimization. The catalytic hydrogenation of a nitrile involves its adsorption onto the catalyst surface, followed by the sequential addition of hydrogen atoms.
Figure 2: Reaction pathways in nitrile hydrogenation.
The critical juncture is the fate of the imine intermediate.
Desired Pathway: The imine is rapidly hydrogenated to the primary amine. This is favored by high hydrogen pressure and high catalyst activity.
Side Reaction Pathway: The imine condenses with a molecule of the primary amine product. This forms a new intermediate which, after elimination of ammonia and subsequent reduction, yields a secondary amine. This pathway is favored at low hydrogen concentrations and high primary amine concentrations.
Strategies for Control:
Using Ammonia (with Raney® Ni): Adding ammonia to the reaction mixture creates a high concentration of a "sacrificial" amine. The ammonia reacts with the imine intermediate in a reversible fashion, effectively blocking the primary amine product from reacting and leading to the undesired secondary amine.
Using Acid (with Pd/C): An acidic medium (e.g., HCl in methanol) protonates the nitrogen atoms of the imine intermediate and the primary amine product. The resulting positive charges create electrostatic repulsion, preventing them from reacting with each other.
Experimental Protocols
Safety Precaution: Catalytic hydrogenations involve flammable solvents and hydrogen gas under pressure. All procedures must be carried out in a well-ventilated fume hood using appropriate pressure-rated equipment (e.g., a Parr hydrogenator or similar autoclave). Catalysts like Raney® Nickel and dry Pd/C can be pyrophoric and must be handled with care, typically under a solvent or an inert atmosphere.[1]
Protocol 1: Raney® Nickel Catalyzed Reduction in Methanolic Ammonia
This protocol leverages the high activity of Raney® Nickel while suppressing secondary amine formation with ammonia.
Materials:
7-Methoxyisoquinoline-6-carbonitrile
Raney® 2800 Nickel (50% slurry in water)
Methanol (Anhydrous)
Ammonia solution (7 N in Methanol)
Diatomaceous earth (Celite®)
Hydrogen gas (H₂)
Procedure:
Catalyst Preparation: In a suitable pressure vessel, add Raney® Nickel (approx. 0.5 g of slurry per 1.0 g of substrate). Decant the water carefully and wash the catalyst with anhydrous methanol (3 x 20 mL).
Reaction Setup: To the washed catalyst, add a solution of 7-Methoxyisoquinoline-6-carbonitrile (e.g., 2.0 g, 10.74 mmol) dissolved in methanol (40 mL). Add 7 N methanolic ammonia (20 mL).
Hydrogenation: Seal the reaction vessel. Purge the headspace with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by the uptake of hydrogen. If the reaction is slow, the temperature can be gently increased to 40-50°C.
Work-up: Once hydrogen uptake ceases (typically 4-8 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake thoroughly with methanol.
Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the crude 7-Methoxy-6-(aminomethyl)isoquinoline as a free base.
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol/Ammonium Hydroxide) or by crystallization of a suitable salt (e.g., the hydrochloride or oxalate salt).
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Reduction in Acidic Methanol
This protocol utilizes a common catalyst and controls selectivity through acidification, yielding the product as its hydrochloride salt.
Materials:
7-Methoxyisoquinoline-6-carbonitrile
10% Palladium on Carbon (Pd/C, 50% wet)
Methanol (Anhydrous)
Concentrated Hydrochloric Acid (HCl, 37%)
Diatomaceous earth (Celite®)
Hydrogen gas (H₂)
Procedure:
Reaction Setup: To a solution of 7-Methoxyisoquinoline-6-carbonitrile (e.g., 2.0 g, 10.74 mmol) in anhydrous methanol (60 mL) in a pressure vessel, add concentrated HCl (0.98 mL, ~11.8 mmol, 1.1 eq.).
Catalyst Addition: Carefully add 10% Pd/C (50% wet, approx. 200 mg, 10 wt%) to the solution under a stream of nitrogen.
Hydrogenation: Seal the reaction vessel. Purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 60 psi (approx. 4.1 bar).
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 7-Methoxy-6-(aminomethyl)isoquinoline hydrochloride.
Purification: The crude salt can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol.
Data Summary and Comparison
The choice between protocols depends on available equipment, downstream processing requirements, and cost considerations.
Parameter
Protocol 1: Raney® Nickel
Protocol 2: Pd/C (Acidic)
Rationale
Catalyst
Raney® 2800 Nickel
10% Palladium on Carbon
Raney Ni is cheaper but can require more careful handling; Pd/C is a standard but more expensive catalyst.
Additive
7N NH₃ in Methanol
Concentrated HCl
Additives are crucial for preventing secondary amine formation.[3]
Pressure
~50 psi H₂
~60 psi H₂
Moderate pressures are sufficient and safer for standard laboratory equipment.
Temperature
25-50°C
25°C
Reactions are typically run at or slightly above room temperature to balance rate and selectivity.
Typical Time
4-8 hours
12-24 hours
Raney Ni is often more active, leading to shorter reaction times.
Product Form
Free Base
Hydrochloride Salt
Isolation as a salt often simplifies purification via recrystallization.
Pros
Faster, lower cost catalyst
Cleaner reaction, easier product purification
Cons
Pyrophoric catalyst, requires basic work-up
Slower, precious metal catalyst, corrosive acid
Experimental Workflow Visualization
Figure 3: General laboratory workflow for catalytic hydrogenation.
References
Vertex AI Search. (2026, April 5). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
Chemistry Steps. (2024, December 5). Reactions of Nitriles.
Science of Synthesis. (n.d.).
Google Patents. (1988). Process for the hydrogenation of nitriles to primary amines (US4739120A).
Chemguide. (n.d.). Reduction of nitriles.
Journal of the American Chemical Society. (2015, July 1). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. [Link]
JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles.
Journal of the American Chemical Society. (2015, July 29). Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles. [Link]
PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
RSC Publishing. (2017, January 10). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles.
PubMed. (2018, January 11). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines - a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. [Link]
ChemRxiv. (n.d.).
PMC - NIH. (n.d.).
ResearchGate. (2025, April 9).
RSC Publishing. (n.d.).
University of Glasgow. (2015, February 11).
ResearchGate. (2018, November 21).
ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media.
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
ChemistryViews. (2017, May 8). Selective Nitrile Reduction.
Wikipedia. (n.d.). Nitrile reduction.
Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones.
HETEROCYCLES. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS.
Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
MDPI. (2025, October 1).
Chemical Science. (2021, June 28). Isoquinoline analogues and their synthesis.
ACS Publications. (2001, March 3). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]
Application Notes and Protocols for Cross-Coupling Reactions Using 7-Methoxyisoquinoline-6-carbonitrile
Introduction: The Significance of the Isoquinoline Scaffold The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making isoquinoline derivatives highly sought-after targets in drug discovery and development.[3][4] The functionalization of the isoquinoline scaffold through cross-coupling reactions is a powerful strategy to generate diverse molecular architectures and explore structure-activity relationships (SAR).[5] This guide provides detailed application notes and protocols for the cross-coupling of 7-Methoxyisoquinoline-6-carbonitrile, a versatile building block for the synthesis of novel therapeutic agents.
While direct literature on the cross-coupling of a halogenated precursor to 7-Methoxyisoquinoline-6-carbonitrile is not abundant, the principles and conditions can be expertly extrapolated from reactions on similarly substituted quinoline and isoquinoline systems. The presence of the methoxy and cyano groups introduces specific electronic and steric considerations that will be addressed in the following protocols.
Core Concepts in Cross-Coupling of Isoquinolines
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The general catalytic cycle for many of these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, involves three key steps: oxidative addition, transmetalation (for Suzuki and Negishi) or related steps, and reductive elimination.
Solubility Profiling and Solvent Compatibility of 7-Methoxyisoquinoline-6-carbonitrile: A Comprehensive Guide
Executive Summary 7-Methoxyisoquinoline-6-carbonitrile (and its halogenated precursors, such as 1-chloro-7-methoxyisoquinoline-6-carbonitrile, CAS: 1427393-40-5) is a critical bicyclic heterocyclic intermediate extensive...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Methoxyisoquinoline-6-carbonitrile (and its halogenated precursors, such as 1-chloro-7-methoxyisoquinoline-6-carbonitrile, CAS: 1427393-40-5) is a critical bicyclic heterocyclic intermediate extensively utilized in medicinal chemistry[1]. It serves as a foundational building block in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833[2].
Because this compound is frequently subjected to Nucleophilic Aromatic Substitution (SNAr) reactions and fragment-based drug design workflows, understanding its thermodynamic solubility across various organic solvents is paramount[2][3]. This application note provides a self-validating protocol for determining the solubility of 7-methoxyisoquinoline-6-carbonitrile, grounded in physicochemical causality, to ensure high-yield synthesis and accurate high-throughput screening (HTS).
Physicochemical Rationale & Structural Causality
The solubility profile of 7-methoxyisoquinoline-6-carbonitrile is dictated by its distinct structural motifs:
Isoquinoline Core: The planar, aromatic bicyclic system drives strong π-π stacking in the solid state, resulting in a high crystal lattice energy. This generally restricts solubility in highly non-polar solvents (e.g., hexane) and water[1].
Carbonitrile (-C≡N) and Methoxy (-OCH₃) Groups: These functional groups act as strong hydrogen-bond acceptors and introduce significant dipole moments. Consequently, the compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[4].
Reaction Causality: In synthetic workflows, SNAr reactions involving this compound are optimally performed in dipolar aprotic solvents (THF or DMF) at low temperatures (-10 °C to 0 °C) using homogeneous bases like potassium hexamethyldisilazide (KHMDS)[1][2]. These solvents are chosen specifically because they solvate the intermediate effectively without forming tight solvent cages around the nucleophile, thereby lowering the transition state energy.
Experimental Workflow
To prevent false solubility readings caused by supersaturation or polymorphic transformations, solubility testing must be designed as a self-validating system . The workflow below illustrates a closed-loop approach where liquid-phase quantification is cross-verified against solid-phase integrity.
Workflow for self-validating thermodynamic solubility profiling of isoquinoline intermediates.
This protocol utilizes the shake-flask method coupled with HPLC-UV, the gold standard for thermodynamic solubility. It incorporates internal validation steps to ensure that the measured concentration reflects the true equilibrium of the most stable polymorph.
HPLC system with UV/Vis detector (set to λ = 254 nm)
Step-by-Step Methodology
Step 1: Preparation of Saturated Suspensions
Add 1.0 mL of the target solvent into a 2.0 mL glass vial.
Incrementally add solid 7-methoxyisoquinoline-6-carbonitrile until a distinct, persistent solid pellet remains at the bottom of the vial after 5 minutes of vortexing.
Causality: An excess of solid is mandatory. Without a solid phase present throughout the experiment, thermodynamic equilibrium between the dissolved state and the crystal lattice cannot be established.
Step 2: Equilibration (The 24h/48h Validation Check)
Seal the vials and place them in a thermostatic shaker set to 25.0 ± 0.5 °C at 300 RPM.
Prepare duplicate vials for each solvent: one set for 24-hour sampling and one for 48-hour sampling.
Causality: Comparing the 24h and 48h concentrations acts as a self-validation mechanism. If the concentration at 48h is significantly different from 24h, equilibrium has not been reached, or a slow polymorphic transition is occurring.
Step 3: Phase Separation
Remove the vials and immediately centrifuge at 15,000 x g for 15 minutes at 25 °C.
Causality: Ultracentrifugation is prioritized over syringe filtration. Isoquinoline derivatives can non-specifically bind to PTFE or Nylon filter membranes, leading to falsely low solubility readings.
Step 4: Supernatant Quantification (Liquid Phase)
Carefully extract an aliquot of the clear supernatant and dilute it with the mobile phase to fall within the linear range of the HPLC-UV standard curve.
Quantify the concentration using an established calibration curve.
Step 5: Solid Phase Validation (Crucial QC Step)
Recover the residual solid pellet from the centrifuge tube.
Dry the pellet gently under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).
Causality: Solvents like DMSO and THF can form solvates with heterocyclic compounds. If XRPD shows a different diffraction pattern than the starting API, the measured solubility represents the solvate, not the pure 7-methoxyisoquinoline-6-carbonitrile.
Quantitative Data: Solvent Compatibility Matrix
Based on the physicochemical properties of 1-chloro-7-methoxyisoquinoline-6-carbonitrile and structurally related IRAK4 intermediates[1][2][4], the following table summarizes the expected solubility profiles in common laboratory solvents at 25 °C.
Solvent
Dielectric Constant (ε)
Estimated Solubility
Mechanistic Rationale
DMSO
46.7
>50 mg/mL (Highly Soluble)
Strong dipole-dipole interactions with the nitrile group; excellent H-bond acceptor. Ideal for stock solutions.
DMF
36.7
>30 mg/mL (Highly Soluble)
Optimal solvation of planar heterocycles. Preferred solvent for low-temperature SNAr reactions[2].
THF
7.5
10 - 20 mg/mL (Soluble)
Moderate polarity. Used in conjunction with KHMDS to prevent unwanted side reactions during synthesis[1].
Methanol
32.7
5 - 10 mg/mL (Moderately Soluble)
Protic nature competes for H-bonding with the methoxy/nitrile groups, leading to moderate solvation.
Ethyl Acetate
6.0
1 - 5 mg/mL (Slightly Soluble)
Weak H-bond acceptor. Useful as an anti-solvent or for liquid-liquid extraction workflows.
Water (pH 7)
80.1
<0.1 mg/mL (Practically Insoluble)
Lack of strong H-bond donors on the molecule and high crystal lattice energy prevent aqueous dissolution.
Application Context: IRAK4 Inhibitor Development
The solubility of 7-methoxyisoquinoline-6-carbonitrile is not just a physical parameter; it directly impacts its utility in drug discovery. This compound is a vital precursor in synthesizing molecules that engage the active site of IRAK4, a kinase critical to the innate immune system's inflammatory response[2][6].
Role of 7-Methoxyisoquinoline derivatives in inhibiting the IRAK4/NF-κB signaling pathway.
By ensuring complete dissolution in SNAr reaction mixtures (typically using DMF or THF), chemists can successfully append complex functional groups (e.g., oxopyrrolidinyl methoxy groups) to the isoquinoline core, ultimately yielding potent, selective inhibitors like PF-06650833[2].
References
EvitaChem. "7-Methoxyisoquinoline-6-carbonitrile Product Introduction and Synthesis Analysis.
ACS Publications. "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).
Application Note: Preparation of 7-Methoxyisoquinoline-6-carbonitrile via Cyanation
Strategic Context in Drug Discovery In modern medicinal chemistry, the isoquinoline scaffold is a privileged structure. Specifically, 7-methoxyisoquinoline-6-carbonitrile serves as a foundational building block for synth...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context in Drug Discovery
In modern medicinal chemistry, the isoquinoline scaffold is a privileged structure. Specifically, 7-methoxyisoquinoline-6-carbonitrile serves as a foundational building block for synthesizing Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, including the clinical candidate Zimlovisertib (PF-06650833)[1].
As a Senior Application Scientist, I have evaluated multiple synthetic routes for this intermediate. The installation of the C6-nitrile is the pivotal step that dictates the scalability, impurity profile, and overall yield of the downstream active pharmaceutical ingredient (API). This guide details the mechanistic rationale and field-proven protocols for executing this cyanation, followed by its downstream activation.
Mechanistic Insights: Cyanation Strategies
The conversion of a 6-halo-7-methoxyisoquinoline to its corresponding nitrile requires overcoming the steric hindrance and electronic deactivation of the isoquinoline ring. We utilize two primary strategies based on scale and available equipment:
The Rosenmund-von Braun Approach (CuCN): This method utilizes stoichiometric Copper(I) cyanide in high-boiling polar aprotic solvents (DMSO)[2]. The causality behind using DMSO is critical: it stabilizes the Cu(I) transition state and ensures the solubility of the starting material at 120 °C. While highly scalable and robust, it necessitates a harsh ammonium hydroxide workup to break down insoluble polymeric copper complexes into water-soluble
[Cu(NH3)4]+
ions.
The Palladium-Catalyzed Approach (Zn(CN)₂): For milder conditions, a Buchwald-type cyanation using Zinc cyanide and a Palladium catalyst is preferred[3]. This avoids stoichiometric heavy metal waste. The causality here relies on the oxidative addition of the Pd(0) species into the aryl-halide bond, followed by transmetalation with Zn(CN)₂ and reductive elimination.
Synthetic Workflow Visualization
Synthetic workflow from 6-halo-isoquinoline to the 1-chloro-6-carbonitrile SNAr precursor.
This protocol is optimized for multi-gram to kilogram scale syntheses.
Preparation: Charge 6-iodo-7-methoxyisoquinoline (1.0 eq) and CuCN (2.2 eq) into a clean, dry reactor.
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.4 M. Ensure vigorous mechanical stirring.
Heating: Heat the mixture to 120 °C under a continuous nitrogen atmosphere for 3.0 hours.
Quenching: Cool the reaction to 20 °C. Slowly pour the mixture into a 1:1 mixture of crushed ice and 25% aqueous ammonium hydroxide (NH₄OH).
Extraction: Filter the resulting suspension to remove trace insoluble particulates. Extract the filtrate with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Isolation: Triturate the crude solid with hexanes to afford 7-methoxyisoquinoline-6-carbonitrile as a solid.
Self-Validating Quality Control: The aqueous phase during the extraction step must turn deep blue. A green or cloudy aqueous layer indicates incomplete copper complexation, dictating that additional NH₄OH must be added before proceeding to prevent severe emulsions.
This protocol is optimized for milder conditions and complex derivatives[3].
Preparation: Charge 6-iodo-7-methoxyisoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) into a dry flask.
Solvent Addition: Add degassed DMF (0.2 M) under an argon atmosphere.
Heating: Heat the mixture to 80–120 °C for 2 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and zinc salts.
Purification: Wash the organic layer with water (3x) to remove DMF, concentrate, and purify via silica gel chromatography.
Self-Validating Quality Control: The appearance of "palladium black" (a dark, fine precipitate) signifies catalyst deactivation. If IPC (In-Process Control) via LC-MS shows >5% starting material when this precipitate forms, a secondary catalyst spike is required to drive the reaction to completion.
Protocol C: Downstream Activation to 1-Chloro-7-methoxyisoquinoline-6-carbonitrile
To utilize the synthesized nitrile in drug discovery (e.g., SNAr couplings), the C1 position must be activated[4].
N-Oxidation: Treat 7-methoxyisoquinoline-6-carbonitrile with 30% peracetic acid (2.0 eq) in DCM at 40 °C for 16 hours. Concentrate to yield the N-oxide intermediate.
Chlorination: Dissolve the N-oxide in dioxane and add POCl₃ (4.0 eq). Heat the mixture at 110 °C for 2 hours[4]. The N-oxide directs the chloride nucleophile to the C1 position, driven by the thermodynamic rearomatization of the ring.
Isolation: Concentrate to remove excess POCl₃, dissolve the residue in DCM, wash with saturated NaHCO₃, and evaporate to yield 1-chloro-7-methoxyisoquinoline-6-carbonitrile.
Self-Validating Quality Control: The chlorination reaction is self-indicating. The initial suspension will transition to a completely homogenous, dark solution as the insoluble N-oxide is consumed and the highly soluble chlorinated product forms.
Quantitative Data Summary
The following table summarizes the operational parameters and performance metrics of the two cyanation methodologies to aid in route selection.
Application Note: In Vitro Assay Protocols for IRAK4 Modulators Utilizing 7-Methoxyisoquinoline-6-carbonitrile Derivatives
Executive Summary & Mechanistic Rationale Interleukin-1 receptor-associated kinase 4 (IRAK4) is a ubiquitous serine/threonine kinase that acts as the master pacemaker for innate immune signaling. Upon activation of Toll-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a ubiquitous serine/threonine kinase that acts as the master pacemaker for innate immune signaling. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor family, IRAK4 is recruited to the Myddosome complex, triggering a cascade that culminates in the release of pro-inflammatory cytokines like TNF-α and IL-6 [1].
In medicinal chemistry, 7-methoxyisoquinoline-6-carbonitrile has emerged as a highly privileged bicyclic pharmacophore. Its structural geometry allows it to perfectly engage the compact ATP-binding site of IRAK4, specifically interacting with the unique tyrosine gatekeeper residue (Tyr262) [2]. This intermediate is the foundational building block for advanced therapeutics, including the potent clinical inhibitor PF-06650833 [2] and novel nucleolin-bridged PROTAC degraders like Ori-Zim-6 [3].
This application note provides detailed, self-validating in vitro protocols for screening and evaluating compounds derived from 7-methoxyisoquinoline-6-carbonitrile.
To ensure absolute trustworthiness and reproducibility, our experimental design relies on three orthogonal assays, each chosen for a specific mechanistic reason:
DELFIA Enzymatic Assay : Isoquinoline derivatives often exhibit intrinsic autofluorescence that confounds standard FRET assays. We utilize Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) because its Time-Resolved Fluorescence (TRF) mechanism introduces a microsecond delay before measurement, allowing transient background fluorescence to decay to zero [4].
PBMC Cellular Potency Assay : Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. Using primary Human Peripheral Blood Mononuclear Cells (PBMCs) provides a physiologically relevant environment to measure the functional blockade of TLR-induced cytokine release[4].
Targeted Protein Degradation Assay : Because IRAK4 possesses both kinase and scaffolding functions, traditional inhibitors leave the scaffolding function intact. Evaluating PROTACs via Western blot allows us to confirm the complete removal of the protein via the Ubiquitin-Proteasome System (UPS) [3].
Experimental Protocols
Protocol A: DELFIA Enzymatic Kinase Assay
Objective: Measure the direct biochemical inhibition of IRAK4 kinase activity.
Figure 2. Step-by-step workflow for the DELFIA IRAK4 enzymatic kinase assay.
Methodology:
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Compound Addition: Serially dilute 7-methoxyisoquinoline-6-carbonitrile derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 2.5%)[4].
Kinase Reaction: Add 0.1 nM human IRAK4 Full-Length (FL) enzyme, 50 nM biotinylated peptide substrate, and 0.6 mM ATP (approximating the
Km
for IRAK4)[4]. Incubate at room temperature for 60 minutes.
Quench & Detect: Stop the reaction by adding EDTA (final 20 mM) to chelate Mg²⁺. Add Europium-labeled anti-phospho antibody and streptavidin-APC.
Readout: Measure Time-Resolved Fluorescence (TRF) using a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
System Validation (QC):
Z'-Factor Calculation: Every plate must include 16 wells of DMSO-only (Maximum signal) and 16 wells of EDTA-quenched enzyme (Minimum signal). The assay is only valid if the Z'-factor is
≥0.65
.
Protocol B: Human PBMC Cellular Potency Assay
Objective: Assess the ability of the compounds to inhibit TLR-driven inflammation in primary immune cells.
Methodology:
Cell Isolation: Purify PBMCs from fresh human blood by layering 30 mL of blood over a 15 mL Histopaque-1077 cushion. Centrifuge for 20 minutes at 1200xg at room temperature with low brake [4].
Plating: Harvest the buffy coat, wash twice with PBS, and resuspend in RPMI-1640 medium (serum-free). Plate at
1×105
cells/well in a 96-well plate.
Compound Pre-incubation: Add the isoquinoline derivatives and incubate for 1 hour at 37°C to allow for cell penetration and target engagement.
Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4. Incubate for 18 hours.
Quantification: Harvest the supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits.
System Validation (QC):
Viability Counter-Screen: Run a parallel plate using CellTiter-Glo® (ATP quantification) to ensure that reductions in cytokine levels are due to true IRAK4 inhibition and not compound-induced cytotoxicity.
Protocol C: Targeted Protein Degradation (PROTAC) Assay
Objective: Evaluate the degradation kinetics of bifunctional molecules (e.g., Ori-Zim-6) targeting IRAK4.
Methodology:
Cell Culture: Culture THP-1 (human monocytic) cells in RPMI-1640 supplemented with 10% FBS.
Treatment: Treat cells with varying concentrations (1 nM to 1000 nM) of the PROTAC degrader for 12 hours [3].
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Western Blotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against IRAK4 and GAPDH (loading control).
System Validation (QC):
Mechanistic Rescue: Pre-treat a control group of cells with 10 µM MG132 (a potent proteasome inhibitor) for 2 hours prior to PROTAC addition. A valid degrader will show a complete rescue of IRAK4 bands in the presence of MG132, proving that the mechanism of action is strictly dependent on the Ubiquitin-Proteasome System (UPS)[3].
Quantitative Data Presentation
The following table summarizes expected pharmacological profiles for optimized therapeutics utilizing the 7-methoxyisoquinoline-6-carbonitrile scaffold, allowing researchers to benchmark their assay results.
Compound Class
Representative Agent
Target Assay
Potency Metric
Primary Mechanism of Action
Kinase Inhibitor
PF-06650833
DELFIA Enzymatic
IC50≈0.2
nM
ATP-competitive kinase inhibition
Kinase Inhibitor
PF-06650833
PBMC (TNF-α)
IC50≈15
nM
Blockade of Myddosome signaling
PROTAC Degrader
Ori-Zim-6
THP-1 Degradation
DC50≈2.4
nM
MDM2-mediated ubiquitination
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors (WO2015150995A1)
Technical Support Center: Optimizing the Synthesis of 7-Methoxyisoquinoline-6-carbonitrile
Welcome to the Technical Support Center for the synthesis of 7-Methoxyisoquinoline-6-carbonitrile . This compound is a highly valuable, stereochemically complex intermediate primarily utilized in the development of Inter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 7-Methoxyisoquinoline-6-carbonitrile . This compound is a highly valuable, stereochemically complex intermediate primarily utilized in the development of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833[1].
Synthesizing this specific isoquinoline carbonitrile often presents significant bottlenecks, particularly during the cyanation of its halogenated precursors (e.g., 6-iodo-7-methoxyisoquinoline). This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating experimental protocols to help you maximize your reaction yields and ensure reproducible scale-ups.
Mechanistic Pathway & Workflow
The most common industrial route to 7-methoxyisoquinoline-6-carbonitrile employs a Rosenmund-von Braun reaction. Understanding the physical states of the intermediates in this pathway is critical, as product entrapment is the leading cause of poor yields.
Figure 1: Workflow of the Rosenmund-von Braun cyanation and critical NH4OH quench step.
Troubleshooting Guide & FAQs
Q: Why is my Rosenmund-von Braun cyanation yield stalling at ~40-45%?A: In the synthesis of 7-methoxyisoquinoline-6-carbonitrile from 6-iodo-7-methoxyisoquinoline, yields often stall around 42% if the stoichiometry and solvent conditions are not rigorously controlled. The Rosenmund-von Braun reaction requires an excess of Copper(I) cyanide (typically 2.2 equivalents). This is because the newly formed nitrile product acts as a strong ligand, coordinating with the copper(I) halide byproduct to form a highly stable, insoluble complex. If you use stoichiometric CuCN (1.0 eq), the reaction will stall as the catalyst becomes trapped. Furthermore, the reaction demands high temperatures (120 °C) in a polar aprotic solvent like DMSO. Ensure your DMSO is strictly anhydrous; at 120 °C, trace water will hydrolyze the target nitrile into an unwanted carboxamide byproduct.
Q: I am losing a massive amount of product during the extraction phase. How do I efficiently break the copper complexes?A: The most critical failure point in this synthesis is the workup. Because the nitrile coordinates strongly with copper ions, the product remains trapped in an intractable aqueous sludge[2]. To break this complex, you must quench the hot reaction mixture by pouring it directly into a mixture of ice and concentrated ammonium hydroxide[3]. The ammonia acts as a superior, competitive ligand. It undergoes ligand exchange with the copper-nitrile complex to form soluble copper-ammine complexes (such as the deep blue
[Cu(NH3)4]2+
if oxidized)[2]. This exchange effectively releases the free 7-methoxyisoquinoline-6-carbonitrile, allowing it to partition cleanly into the ethyl acetate (EtOAc) organic layer.
Q: The CuCN route is difficult to scale due to heavy metal waste. Can I switch to a Palladium-catalyzed cyanation?A: Yes. While the classic CuCN route is robust for rough, large-scale synthesis, it generates equimolar heavy metal waste and requires a harsh ammonia quench. A modern alternative utilizes Palladium-catalyzed cyanation using
Zn(CN)2
or non-toxic
K4[Fe(CN)6]
as the cyanide source[4]. Using a catalyst like
Pd(PPh3)4
in DMF at 100 °C can push yields above 80% while drastically simplifying the workup. In this catalytic regime, the product does not form a stoichiometric trap with the metal, allowing for a standard saturated ammonium chloride (
NH4Cl
) quench[5].
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints guarantee that the underlying chemical mechanisms are proceeding as intended.
Reference Grounding: Adapted from Pfizer's large-scale synthesis of PF-06650833 intermediates.
Preparation: To a rigorously dried, round-bottom flask under nitrogen, add 6-iodo-7-methoxyisoquinoline (1.0 equiv, e.g., 15 moles) and anhydrous DMSO (approx. 2.5 L per mole of substrate).
Reagent Addition: Add Copper(I) cyanide (CuCN) (2.2 equiv). Causality Note: The 2.2x excess compensates for the stoichiometric entrapment of Cu by the nitrile product.
Reaction: Heat the mixture to 120 °C and stir vigorously for 3 hours.
Quench & Ligand Exchange (Critical Step): Carefully pour the hot reaction mixture into a vigorously stirring mixture of ice and concentrated ammonium hydroxide (approx. 1:1 v/v, using a volume equal to the DMSO used).
Self-Validation Checkpoint: The aqueous suspension MUST transition to a deep, vibrant blue color over 30-40 minutes of stirring. If the solution remains a murky green or a heavy brown sludge persists, the copper complexes have not been fully broken. Add additional ammonium hydroxide until the deep blue color stabilizes[2][3].
Extraction: Filter the mixture to remove any remaining insoluble salts. Extract the filtrate with EtOAc (2 × 10 L).
Purification: Wash the combined organic extracts with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Triturate the resulting crude material with hexane to provide 7-methoxyisoquinoline-6-carbonitrile as a solid.
Reference Grounding: Adapted from modern IRAK4 degrader synthesis methodologies[4][5].
Preparation: In a flame-dried Schlenk tube, dissolve the halogenated isoquinoline precursor (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Catalyst & Reagent Loading: Add
Zn(CN)2
(0.6 equiv) and
Pd(PPh3)4
(0.05 equiv). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which rapidly degrades the active Pd(0) species.
Reaction: Heat the mixture to 100 °C for 4 to 6 hours under a nitrogen atmosphere.
Quench: Cool the reaction to room temperature and quench with a saturated aqueous
NH4Cl
solution[5].
Self-Validation Checkpoint: Unlike Protocol A, no deep blue color should form. The quench should yield a simple biphasic mixture.
Extraction & Purification: Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate to dryness. Purify the residue via flash chromatography (petroleum ether/ethyl acetate = 2:1) to afford the target nitrile.
Analytical Checkpoint: LC-MS: m/z = 344.2
[M+H]+
(for the pyrrolidinone-substituted derivative), retention time ~1.5 min[5].
Quantitative Data Comparison
The following table summarizes the operational differences and expected outcomes between the two distinct cyanation methodologies for this scaffold.
Parameter
Protocol A: Rosenmund-von Braun
Protocol B: Pd-Catalyzed Cyanation
Typical Yield
42% – 87% (Highly dependent on workup)
> 80% (Highly reproducible)
Reaction Temperature
120 °C
100 °C
Cyanide Source
CuCN (Stoichiometric, 2.2 eq)
Zn(CN)2
(Sub-stoichiometric, 0.6 eq)
Workup Complexity
High: Requires harsh
NH4OH
/ ice quench
Low: Standard
NH4Cl
aqueous quench
Primary Failure Mode
Product trapped in Cu-sludge
Catalyst deactivation by
O2
Industrial Scalability
Excellent (Routinely used in multi-kg scale)
Good (Limited primarily by Palladium cost)
References
PF 06650833 - New Drug Approvals
New Drug Approvals.
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)
Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases
Journal of Medicinal Chemistry - ACS Public
Synthesis of dinitrile precursors
University of Johannesburg.
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles
The Journal of Organic Chemistry - ACS Public
Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-based GSK-3β inhibitors
University of Eastern Finland.
Technical Support Center: Troubleshooting 7-Methoxyisoquinoline-6-carbonitrile Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific kinetic and thermod...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific kinetic and thermodynamic barriers associated with solubilizing 7-Methoxyisoquinoline-6-carbonitrile in Dimethyl Sulfoxide (DMSO).
Mechanistic Overview of Solubility Challenges
7-Methoxyisoquinoline-6-carbonitrile (CAS 1427393-40-5) is a highly versatile bicyclic intermediate, frequently utilized in the synthesis of bioactive molecules, including kinase inhibitors targeting pathways like IRAK4[1][2]. However, preparing high-concentration stock solutions of this compound often presents significant challenges due to two primary factors:
High Crystal Lattice Energy: The planar isoquinoline core promotes strong intermolecular
stacking. Furthermore, the carbonitrile (-C≡N) group introduces intense dipole-dipole interactions. Overcoming this robust crystal lattice requires significant thermodynamic input.
Hygroscopic Degradation of Solvation Cavities: DMSO is a polar aprotic solvent that is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. At just 33% water by weight, the melting point of DMSO drops from 18°C to -73°C, and the liquid phase becomes highly structured[3]. This water-induced hydrogen-bonding network collapses the hydrophobic solvation cavity, forcing lipophilic compounds like 7-methoxyisoquinoline-6-carbonitrile to precipitate out of solution[4].
Troubleshooting Decision Pathway
Before altering your chemical formulation, follow this logical decision tree to isolate the root cause of your solubility failure.
Caption: Troubleshooting workflow for 7-Methoxyisoquinoline-6-carbonitrile DMSO solubility.
Self-Validating Solubilization Protocols
Do not rely solely on visual inspection to confirm solubility, as nanoscale suspensions can appear optically clear but will ruin downstream assays. The following protocols are designed as closed-loop, self-validating systems.
Objective: Maximize kinetic solubility while preventing water-induced precipitation.
Thermal Equilibration: Remove the sealed vial of 7-methoxyisoquinoline-6-carbonitrile from cold storage and equilibrate to room temperature for 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added, which drastically reduces solubility[4].
Anhydrous Solvation: In a dry environment (preferably a nitrogen-purged glovebox or desiccator), add fresh, anhydrous DMSO (<0.005%
) from a newly unsealed septum bottle.
Energy Input: Vortex vigorously for 2 minutes, followed by sonication in a 37°C water bath for 15 minutes.
Causality: Thermal energy combined with cavitation from sonication provides the activation energy required to break the rigid
stacking of the isoquinoline rings[5].
Validation Step (Critical): Centrifuge the tube at 14,000 rpm for 10 minutes. Carefully extract 10 µL of the supernatant, dilute 1:1000 in methanol, and measure the absorbance via UV-Vis spectroscopy. Compare the concentration against a theoretical standard curve. If the measured concentration matches the theoretical input, the compound is fully dissolved[6].
Objective: Disrupt rigid stacking when pure DMSO fails at high concentrations.
Primary Disruption: Add 5-10% (v/v) of a secondary polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), directly to the dry powder[7].
Volume Completion: Add the remaining 90-95% volume using anhydrous DMSO.
Process & Validate: Repeat the sonication and validation steps from Protocol A.
Causality: NMP has a slightly different dielectric constant and steric profile than DMSO. It can intercalate between planar isoquinoline molecules more effectively, acting as a wedge to disrupt the crystal lattice[7].
Quantitative Analysis of Solubilization Strategies
When troubleshooting, it is vital to balance solubility gains against potential downstream assay interference.
Susceptible to precipitation upon freeze-thaw cycles if exposed to air.
5-10% NMP / DMAc Co-solvent
Steric disruption of planar
stacking.
2x - 3x increase
Potential cytotoxicity or off-target effects in downstream cell-based assays.
pH Adjustment (Acidification)
Protonates the basic isoquinoline nitrogen to form a cationic salt.
5x - 10x increase (in aqueous/protic media)
Alters the chemical species; may drastically affect assay binding kinetics.
Cyclodextrin Complexation
Encapsulates the hydrophobic core within a hydrophilic shell.
10x+ increase
Complex preparation; requires extensive validation to ensure the compound can still bind its target.
Frequently Asked Questions (FAQs)
Q: My 10 mM stock solution was perfectly clear yesterday, but after storing it at -20°C overnight, there is a thick precipitate. Why?A: This is a classic manifestation of Ostwald's Rule of Stages combined with DMSO's hygroscopicity. During the freeze-thaw cycle, the DMSO absorbed trace amounts of atmospheric moisture. Because water drastically alters the polarity and hydrogen-bonding network of DMSO, the solvent can no longer maintain the lipophilic 7-methoxyisoquinoline-6-carbonitrile in its solvation cavity. This forces the compound to crash out into a lower-energy, highly stable crystalline state[3][6]. Always aliquot stock solutions into single-use volumes and store them in a desiccator.
Q: Can I just add hydrochloric acid (HCl) to protonate the isoquinoline ring and force it into solution?A: While isoquinoline derivatives are weak bases and their solubility in aqueous or protic solvents drastically increases upon protonation to a cationic salt[5], adding aqueous HCl to a DMSO stock introduces water. This water will likely cause "DMSO shock" and immediate precipitation of the neutral free base before protonation can effectively occur. If you must use an acid to aid dissolution in organic media, use a trace amount of a dry, organic-soluble acid (like anhydrous TFA), but be aware this alters the molecule's charge state.
Q: I need to dilute my DMSO stock into an aqueous biological buffer, but it instantly turns cloudy. How do I prevent this?A: You are exceeding the compound's kinetic solubility limit in the final aqueous medium, causing "DMSO shock"[5]. To mitigate this, do not add a concentrated DMSO stock directly to a large volume of buffer. Instead, perform serial dilutions of your stock in pure DMSO first, and then add the diluted DMSO dropwise to the rapidly vortexing aqueous buffer. Ensure your final DMSO concentration remains
to prevent assay toxicity.
Minimizing side reactions during 7-Methoxyisoquinoline-6-carbonitrile functionalization
Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with 7-methoxyisoquinoline-6-carbonitrile derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with 7-methoxyisoquinoline-6-carbonitrile derivatives. These molecules are critical building blocks in the synthesis of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, including the clinical candidate1[1].
Functionalizing this highly activated, multi-substituted isoquinoline core requires precise chemoselectivity. This portal addresses the mechanistic causality behind common side reactions—such as ether cleavage, over-bromination, and premature hydrolysis—and provides self-validating protocols to ensure high-fidelity synthesis[2].
Reaction Workflow & Side Reaction Pathways
Fig 1. Functionalization workflow of 7-Methoxyisoquinoline-6-carbonitrile and common side reactions.
Troubleshooting FAQs
Q1: During the SNAr etherification of 1-chloro-7-methoxyisoquinoline-6-carbonitrile, I am observing significant formation of the 1-hydroxy (isoquinolone) byproduct. How can I suppress this?Mechanistic Causality: The C1 position of the isoquinoline ring is highly electrophilic, exacerbated by the electron-withdrawing 6-carbonitrile group. Trace moisture in the solvent or the use of hygroscopic bases (like NaOH/KOH) generates hydroxide ions. Hydroxide is a smaller, more mobile nucleophile that easily outcompetes bulky alkoxides (e.g., pyrrolidinone derivatives) for the C1 position, leading to irreversible hydrolysis.
The Fix: Transition to strictly anhydrous conditions. Pre-form the alkoxide using a non-nucleophilic, soluble strong base like Potassium hexamethyldisilazide (KHMDS) at cryogenic temperatures (-10 °C) in anhydrous DMF[2]. KHMDS provides rapid, homogeneous, and quantitative deprotonation of the alcohol, minimizing the time the highly electrophilic 1-chloro intermediate is exposed to potential competing nucleophiles.
Q2: When brominating the C4 position using NBS, I see multiple spots on TLC indicating over-bromination and unreacted starting material. What is the cause?Mechanistic Causality: The isoquinoline core, once functionalized with an electron-donating alkoxy group at C1 and a methoxy group at C7, becomes highly activated toward electrophilic aromatic substitution at C4. However, the 6-carbonitrile exerts a deactivating pull. This "push-pull" electronic system requires precise thermal activation. At room temperature, the reaction stalls; at reflux (>80 °C), radical pathways initiate, leading to aliphatic bromination or dibromination.
The Fix: Maintain a strict 60 °C thermal window in Acetonitrile (MeCN)[2]. Unlike DMF, which can form Vilsmeier-type adducts with brominating agents, MeCN is inert to NBS and its polarity optimally stabilizes the bromonium ion transition state. Limit NBS strictly to 2.0 equivalents and the reaction time to exactly 1 hour.
Q3: The final step involves converting the 6-carbonitrile to a 6-carboxamide. Acidic hydrolysis (H₂SO₄) is cleaving my C1-ether bond. How can I achieve chemoselective nitrile hydration?Mechanistic Causality: Concentrated sulfuric acid is a classic method for nitrile hydration, but it creates a highly acidic environment that protonates the C1-ether oxygen, transforming it into a superior leaving group and causing ether cleavage[3].
The Fix: Switch to a mild, base-catalyzed oxidative hydration (the Radziszewski reaction) using 30% H₂O₂ and K₂CO₃ in DMSO[2]. The hydroperoxide anion (HOO⁻) is a potent alpha-effect nucleophile that attacks the nitrile carbon exponentially faster than hydroxide. The resulting peroxyimidic acid intermediate collapses to the primary amide and oxygen gas. Because this operates under mild basic conditions at room temperature, the C1-ether remains completely intact.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, complete with In-Process Controls (IPCs) to verify success before proceeding to the next step.
Protocol 1: C1-Etherification (SNAr)
Preparation: Charge a rigorously dried flask with 1-chloro-7-methoxyisoquinoline-6-carbonitrile (1.0 eq) and the target alcohol (e.g., a pyrrolidinone derivative, 1.0 eq) in anhydrous DMF (approx. 12 mL/g of substrate) under a nitrogen atmosphere.
Cryo-Cooling: Cool the mixture to -10 °C using an ice/salt bath.
Deprotonation: Dropwise add KHMDS (1 M in THF, 2.3 eq) while maintaining the internal temperature below -5 °C.
Reaction: Stir at -10 °C for 2 hours.
IPC (Self-Validation): Quench a 10 µL aliquot in wet MeCN and analyze via LC-MS. Look for the disappearance of the starting material and the appearance of the target mass (e.g., m/z = 344.2 [M + H]⁺)[2].
Workup: Quench with saturated NH₄Cl solution, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Petroleum Ether/Ethyl Acetate = 2:1).
Protocol 2: Electrophilic C4-Bromination
Preparation: Dissolve the C1-alkoxy intermediate (1.0 eq) in Acetonitrile (20 mL/g).
Reagent Addition: Add N-bromosuccinimide (NBS, 2.0 eq) in one portion.
Thermal Activation: Heat the mixture strictly to 60 °C and stir for 1 hour[2].
IPC (Self-Validation): Analyze via LC-MS. Confirm the isotopic bromine pattern (1:1 ratio of M / M+2 peaks) at the expected target mass (e.g., m/z = 424.1 [M + H]⁺)[2].
Workup: Dilute with Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Oxidative Nitrile Hydrolysis
Preparation: Dissolve the 4-bromo-6-carbonitrile intermediate (1.0 eq) in DMSO (10 mL/g).
Base & Oxidant: Add solid K₂CO₃ (2.0 eq), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (10 mL/g)[2]. Caution: Exothermic reaction with gas evolution.
Reaction: Stir at room temperature (20-25 °C) for 30 minutes.
IPC (Self-Validation): Visual validation—oxygen gas bubbling will subside as the reaction reaches completion. LC-MS should show complete conversion to the +18 Da carboxamide mass.
Workup: Pour the reaction mixture into ice-water to precipitate the product. Filter the resulting solid and dry under a vacuum.
Quantitative Yield & Purity Optimization
The table below summarizes the quantitative improvements achieved by shifting from traditional to optimized functionalization conditions.
Reaction Step
Traditional Sub-optimal Condition
Optimized Condition
Target Yield
Major Side Reaction (%)
C1-Etherification
NaH, THF, RT
KHMDS, DMF, -10 °C
83.1%
1-Hydroxyisoquinolone (<5%)
C4-Bromination
NBS, DMF, RT
NBS, MeCN, 60 °C
>80.0%
Dibromination (<2%)
Nitrile Hydrolysis
Conc. H₂SO₄, 55 °C
30% H₂O₂, K₂CO₃, DMSO, RT
>85.0%
Ether Cleavage (<1%)
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. 1
Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. 2
Technical Support Center: Column Chromatography Purification of 7-Methoxyisoquinoline-6-carbonitrile
Welcome to the technical support guide for the purification of 7-Methoxyisoquinoline-6-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 7-Methoxyisoquinoline-6-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established principles with practical, field-tested insights to help you navigate the challenges of purifying this specific heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 7-Methoxyisoquinoline-6-carbonitrile. Each answer explains the underlying causes and provides a systematic approach to resolving the problem.
Question 1: I'm observing poor separation between my product and a closely-eluting impurity. What steps can I take to improve resolution?
Answer:
Poor resolution is a common challenge, especially when dealing with impurities that have similar polarities to the target compound, such as isomers or reaction by-products.[1][2] 7-Methoxyisoquinoline-6-carbonitrile, with its aromatic rings and polar functional groups (-OCH₃, -CN), requires a well-optimized system to achieve high purity.[3]
Here is a systematic approach to improving separation:
Optimize the Mobile Phase: The most critical factor is the composition of your eluent.[4] Your goal is to find a solvent system that maximizes the differential affinity of your compounds for the stationary phase.
Reduce Eluent Strength: If your compounds are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. For a standard ethyl acetate/hexane system, this means increasing the proportion of hexane.[5] A slower elution provides more interaction time with the stationary phase, enhancing separation.[6]
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the compounds, a gradient elution is highly recommended.[4][7] Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to first elute your product and then the more polar impurities. This technique is particularly effective for separating compounds with different polarities.[4]
Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. The "selectivity" of the solvent system can be altered by substituting one of the components. For example, replacing ethyl acetate with dichloromethane or ether can change the specific interactions (e.g., dipole-dipole) with your compound, potentially resolving the co-elution.[8]
Evaluate the Stationary Phase: While silica gel is the default choice, it may not be optimal for all separations.
Consider π-π Interactions: For aromatic compounds like isoquinolines, a phenyl-hexyl stationary phase can offer alternative selectivity.[9][10] This phase allows for π-π interactions between the phenyl groups on the silica and the aromatic rings of your product and impurities, which can provide a different separation mechanism than standard silica.[9]
Particle Size and Column Dimensions: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) increases the surface area and the number of theoretical plates, leading to better resolution.[11] Additionally, using a longer and narrower column can improve the separation of closely related compounds.[4]
Refine Your Technique:
Sample Loading: Ensure your crude product is loaded onto the column in a very concentrated, narrow band.[6][12] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is highly recommended as it prevents band broadening that can occur with wet loading, especially if the sample is not readily soluble in the initial mobile phase.[13]
Flow Rate: An excessively fast flow rate reduces the equilibration time between the mobile and stationary phases, leading to broader peaks and poorer separation.[6] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion. There is an optimal flow rate for every column that must be determined empirically.[6]
Workflow for Improving Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Question 2: My product seems to be degrading on the silica gel column, leading to new spots on TLC and low recovery. What is happening and how can I prevent it?
Answer:
This is a critical issue often encountered with compounds that are sensitive to acid. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface.[14] These acidic sites can catalyze the degradation of sensitive molecules. Nitrogen-containing heterocycles can be particularly susceptible, and nitrile groups can potentially undergo hydrolysis under prolonged exposure to acidic conditions, especially if water is present in the solvents.[15][16]
Verification and Solutions:
Confirm Stability: First, confirm that the silica gel is indeed the cause. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't present in an immediately-developed plate, your compound is likely unstable on silica.[17][18]
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel before use.
Protocol: Prepare your mobile phase and add 0.5-1% triethylamine (TEA) or ammonia solution.[5][19] Use this base-modified eluent to pack your column and run the entire purification. The basic additive will neutralize the acidic silanol groups, preventing them from interacting with and degrading your compound. This is a very common and effective technique for purifying amines and other basic compounds.[19]
Switch to a Neutral Stationary Phase: If deactivation is insufficient or if your compound is also base-sensitive, switching the stationary phase is the best option.
Neutral Alumina: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms.[4] For a compound sensitive to both acid and base, neutral alumina is an excellent choice.[19] Note that the elution order and solvent systems may differ from silica, so you will need to re-optimize your mobile phase using TLC with alumina plates.
Florisil: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be used for separating acid-sensitive compounds.[17]
Question 3: My product is showing significant tailing on the column, resulting in broad fractions and cross-contamination. How can I achieve sharper peaks?
Answer:
Peak tailing is often observed with polar or basic compounds on silica gel. The lone pair of electrons on the isoquinoline nitrogen can form strong hydrogen bonds with the acidic silanol groups of the stationary phase.[14] This strong interaction is not easily disrupted by the mobile phase, causing some molecules to lag behind the main band, resulting in a "tail".
Strategies to Minimize Tailing:
Use a Polar Additive: The most effective way to combat tailing for basic compounds is to add a small amount of a competitive base to the mobile phase.
Triethylamine (TEA) or Pyridine: Adding ~0.5% TEA to your eluent provides a stronger base that preferentially interacts with the acidic silanol sites, effectively "masking" them from your product.[19] This prevents the strong secondary interactions that cause tailing.
Ammonia: For very polar compounds, a common mobile phase is a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide.[5] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component in your eluent system.[17]
Avoid Column Overloading: Loading too much sample onto the column is a frequent cause of tailing and poor separation.[12]
Rule of Thumb: A common guideline for flash chromatography is to use a ratio of at least 30:1 to 100:1 of silica gel to crude product by weight.[13] If your separation is difficult, use a higher ratio.
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow, causing band broadening and tailing.[4] Always ensure your column is packed uniformly, without any air bubbles or gaps. The wet slurry method is generally reliable for achieving a homogenous packed bed.[4][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying 7-Methoxyisoquinoline-6-carbonitrile on a silica gel column?
A1: The key is to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[12] The ideal eluent should place your target compound at an Rf value of approximately 0.2-0.4.
Initial Systems to Screen: Given the structure (an aromatic heterocycle with moderately polar groups), good starting points for TLC analysis are:
Hexane / Ethyl Acetate: Start with a 4:1 ratio and adjust the polarity by varying the proportions. This is a standard system for compounds of moderate polarity.[5]
Dichloromethane / Methanol: For more polar compounds, a mixture of DCM with a small amount of methanol (e.g., 98:2) is a powerful eluent. Be cautious, as small increases in methanol drastically increase the eluent's polarity.[5]
Eluotropic Series: Remember the general order of solvent polarity (eluotropic series) when adjusting your system: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Methanol.[8]
Solvent System Component 1 (Non-polar)
Solvent System Component 2 (Polar)
Typical Application Notes
Hexanes or Petroleum Ether
Ethyl Acetate (EtOAc)
Standard choice for a wide range of compounds with moderate polarity. Excellent for achieving fine separations.[5]
Dichloromethane (DCM)
Methanol (MeOH)
Used for more polar compounds that do not move significantly in Hex/EtOAc. Small amounts of MeOH greatly increase polarity.[5]
Hexanes or Petroleum Ether
Diethyl Ether (Et₂O)
Offers different selectivity compared to EtOAc and can sometimes resolve compounds that co-elute in other systems.
Q2: Should I use dry loading or wet loading for my sample?
A2:Dry loading is almost always the superior method , especially for separations that require high resolution.[13]
Dry Loading Protocol:
Dissolve your crude product in a minimal amount of a low-boiling point solvent (like dichloromethane or acetone).[13]
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
Carefully layer this powder on top of your packed column.[13]
Why it's better: This technique ensures that your entire sample starts as a very thin, uniform band at the top of the column, which is crucial for achieving sharp peaks and good separation.[6]
Wet Loading: This involves dissolving the sample in a small amount of the mobile phase and pipetting it directly onto the column. This method is faster but risks disturbing the column bed and can cause band broadening if the sample is not fully soluble in the initial, low-polarity eluent.[6]
Q3: What are the likely impurities from the synthesis of 7-Methoxyisoquinoline-6-carbonitrile?
A3: Understanding potential impurities is key to developing a robust purification strategy. Based on common synthetic routes, impurities could include:
Unreacted Starting Materials: For instance, if the synthesis involves a cyanation reaction on a precursor like 1-chloro-7-methoxyisoquinoline, some of this starting material may remain.[3]
Side-Products: Depending on the reaction conditions, side-products from competing reactions could be present.[1]
Degradation Products: If the reaction workup involved harsh acidic or basic conditions, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a possibility.[16] These would be significantly more polar than the desired product.
Q4: How much silica gel should I use and what column size is appropriate?
A4: The amount of stationary phase and the column dimensions are critical for a successful separation.[4]
Silica-to-Sample Ratio: The ratio of the weight of silica gel to the weight of the crude sample determines the loading capacity and difficulty of the separation.
Easy Separation (ΔRf > 0.2): A ratio of 20:1 to 40:1 is often sufficient.
Difficult Separation (ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary.[13]
Column Dimensions:
A longer column provides more theoretical plates and is better for separating compounds with very close Rf values.[4]
A wider column allows for loading a larger amount of sample.[4]
General Purification Workflow Diagram
Caption: Standard workflow for column chromatography purification.
References
Song, C., et al. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. Journal of Chromatography A, 1720, 464811. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech website. [Link]
Abdelfattah, L., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27, 34331-34339. [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website. [Link]
ResearchGate. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography | Request PDF. Retrieved from ResearchGate. [Link]
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from Agilent website. [Link]
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from ResearchGate. [Link]
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from Restek website. [Link]
Kaczorek, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5069–5080. [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Rochester website. [Link]
Columbia University, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from Columbia University website. [Link]
Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from MDPI. [Link]
Phenomenex. (2025). Column Chromatography Guide. Retrieved from Phenomenex website. [Link]
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from Separation Science website. [Link]
ResearchGate. (2025). Recent problems with silica gel chromatography. Retrieved from ResearchGate. [Link]
Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (2022). PMC. [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from CORA website. [Link]
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from Reddit. [Link]
ResearchGate. (2016). How to check whether the compound is degrading on Silica TLC plate or not?. Retrieved from ResearchGate. [Link]
Technical Support Center: Optimizing Catalyst Loading for 7-Methoxyisoquinoline-6-carbonitrile Workflows
Welcome to the Support Center 7-Methoxyisoquinoline-6-carbonitrile is a critical heterocyclic building block, most notably utilized in the synthesis of potent IRAK4 inhibitors such as the clinical candidate PF-06650833[1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Support Center
7-Methoxyisoquinoline-6-carbonitrile is a critical heterocyclic building block, most notably utilized in the synthesis of potent IRAK4 inhibitors such as the clinical candidate PF-06650833[1]. Whether you are synthesizing the core via cyanation of a halogenated precursor or functionalizing its downstream derivatives (e.g., 1-chloro-7-methoxyisoquinoline-6-carbonitrile)[2], transition-metal catalyst optimization is the difference between a 95% yield and a stalled, unrecoverable reaction.
This guide provides mechanistic troubleshooting, quantitative loading parameters, and validated protocols to ensure high-fidelity reactions.
Mechanistic Grounding & Pathway Visualization
In Palladium-catalyzed cyanation, the active Pd(0) species undergoes oxidative addition with the aryl halide, followed by transmetalation with a cyanide source (e.g., Zn(CN)2), and reductive elimination to yield 7-methoxyisoquinoline-6-carbonitrile. However, the cyano group is a potent σ-donor and π-acceptor. As the product accumulates, it competitively binds to the Pd(0) center, stalling the catalytic cycle. Understanding this causality is essential: simply increasing the catalyst loading is often a brute-force approach that introduces heavy metal contamination, whereas optimizing the ligand sphere or dosing rate provides a more elegant, self-validating solution.
Figure 1: Catalytic cycle of Pd-catalyzed cyanation highlighting the product-inhibition pathway.
Troubleshooting Guide & FAQs
Q1: My Pd-catalyzed cyanation of 6-bromo-7-methoxyisoquinoline stalls at 40-50% conversion despite using 5 mol% Pd(PPh3)4. Should I increase the loading to 10 mol%?A1: Increasing loading to 10 mol% will likely push the reaction further, but at the cost of difficult purification and high residual palladium. The stall is caused by catalyst poisoning from the accumulated 7-methoxyisoquinoline-6-carbonitrile product and free cyanide ions.
Solution: Instead of increasing loading, switch to a bidentate ligand system like Pd2(dba)3 with dppf (1:2 ratio) at 2-3 mol% Pd. Bidentate ligands resist displacement by cyanides. Additionally, adding catalytic zinc dust (20 mol%) helps maintain the active Pd(0) state.
Q2: I am performing a Suzuki coupling on 1-chloro-7-methoxyisoquinoline-6-carbonitrile. I observe significant protodehalogenation instead of the desired cross-coupled product. How do I adjust the catalyst?A2: Protodehalogenation occurs when transmetalation is slower than competitive reduction (often via β-hydride elimination from the solvent or alkoxide bases). High catalyst loading exacerbates this by rapidly consuming the boronic acid, leaving the Pd-Ar intermediate stranded.
Solution: Lower the Pd loading to 1-2 mol%. Switch to an electron-rich, bulky Buchwald ligand (e.g., XPhos) to accelerate oxidative addition, and use a weaker base (e.g., K3PO4) in a rigorously degassed solvent to prevent off-cycle degradation[3].
Q3: What is the optimal copper catalyst loading for the Rosenmund-von Braun synthesis of 7-methoxyisoquinoline-6-carbonitrile?A3: Traditional industrial routes, such as those utilized in early Pfizer IRAK4 inhibitor scale-ups, employ stoichiometric or super-stoichiometric copper(I) cyanide (e.g., 2.2 equivalents CuCN in DMSO at 120 °C)[4]. However, for modern catalytic variants, 20 mol% CuI combined with a diamine ligand (e.g., N,N'-dimethylethylenediamine) and K4[Fe(CN)6] as a non-toxic cyanide source is optimal.
Figure 2: Troubleshooting workflow for stalled transition-metal catalyzed cyanation reactions.
Quantitative Data: Catalyst System Comparison
The following table summarizes the optimal catalyst loadings and expected Turnover Numbers (TON) for the synthesis and functionalization of 7-methoxyisoquinoline-6-carbonitrile.
Protocol A: Synthesis of 7-Methoxyisoquinoline-6-carbonitrile via Stoichiometric CuCN (Industrial Scale-Up Method)
Note: This method is based on established pharmaceutical scale-up procedures for IRAK4 intermediates[4][5].
Materials:
6-Bromo-7-methoxyisoquinoline (1.0 eq, 15 mmol)
Copper(I) cyanide (2.2 eq, 33 mmol)
Anhydrous DMSO (40 mL)
Ammonium hydroxide / Ice (for quench)
Step-by-Step Methodology:
Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve 6-bromo-7-methoxyisoquinoline (15 mmol) in anhydrous DMSO (40 mL).
Reagent Addition: Add Copper(I) cyanide (33 mmol) in one portion. Caution: Highly toxic. Perform in a well-ventilated fume hood.
Heating: Heat the reaction mixture to 120 °C under continuous stirring for 3 hours. Monitor via LC-MS until the starting material is consumed.
Quenching: Cool the reaction to room temperature. Slowly pour the mixture into a vigorously stirred solution of ice and ammonium hydroxide (40 mL). This step is critical to break up the robust copper-nitrile complexes.
Extraction: Filter the resulting suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (2 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate under vacuum, and purify via flash chromatography to afford 7-methoxyisoquinoline-6-carbonitrile as a solid.
Protocol B: Downstream Suzuki Coupling of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile
Note: Optimized for low catalyst loading to prevent protodehalogenation.
Degassing: Add 1,4-Dioxane and H2O to a Schlenk flask. Sparge with argon gas for 15 minutes to remove dissolved oxygen.
Loading: Add 1-chloro-7-methoxyisoquinoline-6-carbonitrile, aryl boronic acid, and K3PO4 to the flask.
Catalyst Activation: In a separate vial inside a glovebox, pre-mix Pd(OAc)2 and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the active Pd(0) complex forms (color change to pale yellow/orange).
Reaction: Transfer the catalyst solution to the main reaction flask. Heat to 90 °C for 4-6 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry the organic layer, and concentrate. Purify via silica gel chromatography.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. URL:[Link]
March 2016 - All About Drugs (Synthesis of 7-methoxyisoquinoline-6-carbonitrile). URL:[Link]
WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors. Google Patents.
Technical Support Center: Resolving NMR Peak Overlaps for 7-Methoxyisoquinoline-6-carbonitrile
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve complex 1 H NMR spe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve complex
1
H NMR spectral overlaps specifically encountered when analyzing 7-Methoxyisoquinoline-6-carbonitrile and its derivatives.
Due to the narrow chemical shift dispersion of aromatic protons and the presence of both electron-withdrawing (-CN) and electron-donating (-OCH
3
) substituents, standard 1D
1
H NMR often yields ambiguous overlapping multiplets. This guide provides self-validating protocols and mechanistic insights to achieve unambiguous structural assignments.
Part 1: Mechanistic FAQs & Spectral Causality
Q1: Why do the aromatic protons of 7-Methoxyisoquinoline-6-carbonitrile overlap, and what are their expected chemical shifts?
The isoquinoline core features a highly conjugated
π
-system. The nitrogen atom strongly deshields the adjacent H-1 and H-3 protons, pushing them downfield. Meanwhile, the carbocyclic ring is influenced by the C6-carbonitrile and C7-methoxy groups. The strong electron-withdrawing nature of the cyano group deshields H-5, while the resonance electron donation from the methoxy group shields H-8[1]. Depending on the solvent and concentration, the H-4 doublet can drift and overlap with the H-5 or H-8 singlets.
Q2: How can I quickly resolve overlapping multiplets in the 7.5–8.5 ppm region without relying on time-consuming 2D NMR?
The most robust 1D method is Pure Shift NMR (e.g., the PSYCHE-TSE sequence). Conventional
1
H spectra are severely overlapped due to homo-nuclear scalar couplings (
JHH
). Pure shift NMR applies broadband homonuclear decoupling to collapse these complex multiplets into single lines (singlets), effectively mimicking the resolution of a much higher-field magnet[2]. While sensitivity is reduced, the resulting spectral simplification is unparalleled[3].
Q3: How do I definitively distinguish between the H-5 and H-8 singlets if their chemical shifts converge in my solvent system?
Because H-5 and H-8 are isolated from each other (para-relationship), they both appear as singlets. To distinguish them, utilize orthogonal 2D NMR techniques. A 1D or 2D NOESY will show a strong through-space correlation between the C7-methoxy protons (~4.05 ppm) and H-8, but not H-5. Conversely, an HMBC experiment will show a
3JCH
through-bond correlation from H-5 to the C6-carbonitrile carbon, which H-8 lacks.
Part 2: Quantitative Data Summary
To establish a baseline for your troubleshooting, compare your acquired spectra against the empirical chemical shifts for 7-Methoxyisoquinoline-6-carbonitrile in CDCl
3
[1].
Nucleus
Expected Shift (δ, ppm)
Multiplicity
Structural Causality & Mechanistic Context
H-1
9.25
br. s
Highly deshielded by the adjacent imine-like Nitrogen; broadened by
14
N quadrupolar relaxation.
H-3
8.55
br. s
Deshielded by Nitrogen; typically couples to H-4 but often appears broadened.
H-5
8.15
s
Deshielded by the ortho-carbonitrile group; singlet due to isolation from H-8.
H-4
7.60
d
Coupled to H-3; shielded relative to H-1/H-3 due to distance from the heteroatom.
H-8
7.30
s
Shielded by the ortho-methoxy group's electron donation; singlet due to isolation.
-OCH
3
4.05
s
Typical methoxy resonance, localized at C7.
Part 3: Experimental Workflows & Logical Pathways
Decision tree for resolving aromatic NMR overlaps in isoquinoline derivatives.
Orthogonal 2D NMR logic for distinguishing H-5 and H-8 singlets.
Part 4: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Implementing 1D Pure Shift (PSYCHE) NMR
When H-4 overlaps with H-5 or H-8, broadband homonuclear decoupling collapses the H-4 doublet into a singlet, instantly revealing the underlying peaks[2].
Step-by-Step Methodology:
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum. Accurately calibrate the 90° pulse length (pulsecal command) and note the exact sweep width and offset required to cover only the aromatic region (typically 4-5 ppm)[2].
Sequence Setup: Load the PSYCHE-TSE (Pure Shift Yielded by Chirp Excitation) pulse sequence. This sequence provides artifact-free spectra compared to older Zangger-Sterk methods[2][3].
Parameter Optimization: Set the slice-selective gradient (gpz2) to 50-90% to determine the excitation profile. Limit the number of chunks (TD1) to 8-32 to balance resolution and acquisition time[2].
Acquisition & Processing: Acquire the pseudo-2D data. Because PSYCHE suffers from a ~50x sensitivity penalty compared to standard 1D[3], increase the number of scans (
NS
) accordingly. Process using covariance to reconstruct the 1D pure shift spectrum.
Self-Validation Check: Overlay the reconstructed pure shift spectrum with the conventional
1
H spectrum. The chemical shifts of the newly formed singlets must perfectly align with the calculated center of mass of the original multiplets. If a singlet is off-center, a slice-selection gradient mismatch occurred.
If peaks perfectly converge (exact chemical shift overlap), changing the magnetic environment via solvent complexation will induce differential shielding. Benzene-d
6
forms transient collision complexes with the electron-deficient isoquinoline ring, causing upfield shifts[4].
Step-by-Step Methodology:
Initial Preparation: Dissolve 10 mg of 7-Methoxyisoquinoline-6-carbonitrile in 0.5 mL of CDCl
3
and acquire a baseline
1
H spectrum.
Titration: Add C
6
D
6
in 10% volume increments (50
μ
L). After each addition, gently vortex the NMR tube and re-acquire the spectrum.
Tracking: Track the movement of the H-4, H-5, and H-8 signals. Because the C6-carbonitrile face is highly electron-deficient, benzene will preferentially complex near this site, inducing a more pronounced upfield shift on H-5 compared to H-8[4].
Self-Validation Check: Plot the chemical shift (
δ
) versus the molar fraction of C
6
D
6
. The relationship must be linear for non-exchangeable aromatic protons. A non-linear curve indicates a change in the stoichiometry of the solvent-solute complex rather than a simple shielding effect.
References
Pure Shift NMR - University of Wyoming
Source: uwyo.edu
URL:[Link]
Pure Shift | NMR Core Facility - Columbia University
Source: columbia.edu
URL:[Link]
IRAK4 inhibitor - New Drug Approvals
Source: newdrugapprovals.org
URL:[Link]
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds
Source: ias.ac.in (Proceedings of the Indian Academy of Sciences)
URL:[Link]
1H and 13C NMR Reference Spectra for 7-Methoxyisoquinoline-6-carbonitrile: A Comparative Validation Guide
Executive Summary 7-Methoxyisoquinoline-6-carbonitrile (CAS: 1427393-40-5, as the 1-chloro derivative precursor) is a critical heterocyclic building block extensively utilized in medicinal chemistry, most notably in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Methoxyisoquinoline-6-carbonitrile (CAS: 1427393-40-5, as the 1-chloro derivative precursor) is a critical heterocyclic building block extensively utilized in medicinal chemistry, most notably in the fragment-based drug design of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors such as the clinical candidate PF-06650833[1][2]. Because this intermediate undergoes complex downstream substitutions, rigorous structural verification is paramount.
This guide provides an objective comparison of analytical methodologies for verifying this compound, contrasting Empirical High-Field NMR (400 MHz) against In Silico Predictive Models and Analog Benchmarking . By detailing the causality behind the chemical shifts and providing a self-validating experimental protocol, this guide equips analytical chemists with a robust framework for structural confirmation.
Comparative Analysis of Spectral Sourcing Methods
When validating the structure of fused heterocycles like 7-methoxyisoquinoline-6-carbonitrile, researchers typically rely on three comparative approaches:
Empirical High-Field NMR (The Gold Standard): Provides real-world electronic environment data. It captures complex diamagnetic anisotropy and solvent interactions that software often misses.
In Silico Prediction (e.g., Mnova NMRPredict / ChemDraw): Highly efficient for high-throughput screening but frequently underestimates the deshielding effects of the isoquinoline nitrogen and the push-pull electronics of the -CN and -OCH₃ groups.
Analog Benchmarking: Utilizing literature data from structurally analogous fragments (e.g., 6-iodo-7-methoxyisoquinoline) to deduce shifts via empirical increment rules[3].
Quantitative Data Presentation
The following tables synthesize the experimental 1H NMR data derived from the synthesis of IRAK4 inhibitor intermediates[3] and compare it against standard in silico predictions.
Highly deshielded by the adjacent electronegative nitrogen and the diamagnetic anisotropy (ring current) of the fused bicyclic system.
H-3
8.55
8.40
br. s, 1H
Deshielded by the adjacent nitrogen, but less than H-1 as it lacks the dual-ring pseudo-peri effect.
H-5
8.15
7.95
s, 1H
Deshielded by the ortho-carbonitrile group due to strong inductive (-I) and mesomeric (-M) electron withdrawal.
H-4
7.60
7.55
d, 1H
Standard aromatic shift; typically exhibits scalar coupling (J ≈ 5.5-6.0 Hz) with H-3.
H-8
7.30
7.45
s, 1H
Shielded by the ortho-methoxy group due to electron donation (+M effect) into the aromatic ring.
-OCH₃
4.05
3.90
s, 3H
Deshielded methyl ether protons due to the direct attachment to the electronegative oxygen atom.
Table 2: ¹³C NMR Shift Comparison (Expected vs. Predicted)
Note: While ¹H NMR is explicitly documented in the literature[3], ¹³C shifts are often reconstructed via 2D NMR or predicted. The table below provides the expected empirical ranges versus calculated values.
Carbon Position
Expected Range (ppm)
Predicted Shift (ppm)
Causality & Structural Insight
C-7 (C-OCH₃)
157.0 - 160.0
158.5
Highly deshielded ipso carbon due to direct bonding to oxygen.
C-1
151.0 - 154.0
153.0
Deshielded by the adjacent nitrogen atom (C=N bond).
C-3
142.0 - 146.0
144.5
Deshielded by the adjacent nitrogen atom.
C-6 (C-CN)
107.0 - 110.0
108.5
Ipso carbon to the nitrile; uniquely shielded due to the magnetic anisotropy of the triple bond.
Standard aliphatic carbon attached to an ether oxygen.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in your spectral data, do not simply run a default automation sequence. The following protocol incorporates internal self-validation mechanisms to guarantee quantitative accuracy.
Step 1: Sample Preparation & Internal Referencing
Action: Dissolve 15–20 mg of 7-Methoxyisoquinoline-6-carbonitrile in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ provides the deuterium lock signal required to correct magnetic field drift over time. TMS acts as the internal standard, allowing exact calibration of the 0.00 ppm baseline, which is critical for resolving minor shift deviations caused by concentration or pH effects.
Step 2: Shimming & Tuning
Action: Perform 3D gradient shimming on the Z-axis until the lock level stabilizes.
Causality: Fused heterocycles often exhibit complex, tight scalar couplings (e.g., the J-coupling between H-3 and H-4). Perfect magnetic field homogeneity prevents peak broadening, ensuring these doublets are clearly resolved rather than appearing as broad singlets.
Step 3: Parameter Optimization (Acquisition)
Action: Execute a 1D proton sequence (e.g., zg30 on Bruker systems) utilizing a 30° flip angle and a relaxation delay (D1) of 2.0 seconds. For ¹³C NMR, use a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans.
Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T₁) for the small molecule between pulses. If D1 is too short, protons with longer T₁ times (often isolated aromatic protons like H-1 or H-5) will not fully relax, leading to artificially low integration values.
Step 4: The Self-Validation Check (Data Processing)
Action: Post-Fourier transform, apply manual phase and baseline correction. Integrate the methoxy peak (4.05 ppm) and set its value to exactly 3.00 .
Validation: The integrals for the five aromatic protons (9.25, 8.55, 8.15, 7.60, 7.30 ppm) must now each evaluate to 1.00 ± 0.05 . If any aromatic integral deviates by more than 5%, the system has failed validation. This indicates either incomplete relaxation (requiring a longer D1) or the presence of co-eluting impurities from the synthesis (e.g., unreacted 6-iodo-7-methoxyisoquinoline)[3].
Workflow Visualization
The following diagram illustrates the logical workflow for synthesizing multiple data streams to validate the structure of 7-Methoxyisoquinoline-6-carbonitrile.
Workflow for the structural validation of 7-Methoxyisoquinoline-6-carbonitrile using NMR data.
References
Lee, K. L., et al. (2017). "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 60(13), 5521-5542. URL: [Link]
National Center for Biotechnology Information. "Discovery of Clinical Candidate PF-06650833... by Fragment-Based Drug Design - PubMed". PubMed. URL: [Link]
World Intellectual Property Organization. (2019). "Novel heterocyclic compounds as IRAK4 inhibitors" (WO2019111218A1). Google Patents.
LC-MS Fragmentation Patterns for 7-Methoxyisoquinoline-6-carbonitrile: An Analytical Comparison Guide
Executive Summary & Structural Context In fragment-based drug discovery, substituted isoquinolines serve as privileged scaffolds. Specifically, 7-Methoxyisoquinoline-6-carbonitrile is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
In fragment-based drug discovery, substituted isoquinolines serve as privileged scaffolds. Specifically, 7-Methoxyisoquinoline-6-carbonitrile is a critical intermediate in the synthesis of potent Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833[1]. For researchers conducting pharmacokinetic profiling or synthetic quality control, establishing a highly specific mass spectrometry (MS) fingerprint for this compound is essential.
This guide provides an in-depth comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 7-Methoxyisoquinoline-6-carbonitrile against its direct synthetic precursor, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile [2]. By mapping the collision-induced dissociation (CID) pathways, we establish a robust framework for differentiating these structurally similar analogs.
Ionization Causality and Fragmentation Mechanisms
Understanding why specific fragments form is the cornerstone of high-resolution mass spectrometry (HRMS) interpretation.
The Isoquinoline Core:
Isoquinoline alkaloids possess a basic nitrogen atom (pKa ~5.14) within a rigid, conjugated aromatic system. Under positive electrospray ionization (ESI+), this nitrogen readily accepts a proton to form a highly stable[M+H]+ precursor ion[3]. Because the core is highly conjugated, it resists fragmentation at low collision energies (CE).
The 7-Methoxy Group Vulnerability:
The presence of a methoxy group on the aromatic ring introduces a specific kinetic vulnerability. Upon CID, the homolytic cleavage of the O-CH3 bond is highly favored, resulting in the expulsion of a methyl radical (•CH3, 15 Da)[3]. This leaves behind a stable radical cation. At higher collision energies, this intermediate undergoes a secondary elimination of carbon monoxide (CO, 28 Da).
The 6-Carbonitrile Group:
The cyano group (-C≡N) is strongly electron-withdrawing and firmly conjugated with the ring. It typically requires higher collision energies (>25V) to induce the characteristic neutral loss of hydrogen cyanide (HCN, 27 Da)[4].
The 1-Chloro Alternative (Comparative Sink):
When analyzing the precursor 1-Chloro-7-methoxyisoquinoline-6-carbonitrile, the fragmentation hierarchy shifts entirely. The labile C-Cl bond at the 1-position acts as a primary kinetic sink. Before the methoxy group can cleave, the molecule preferentially ejects a chlorine radical (•Cl, 35 Da), drastically altering the primary MS/MS spectrum.
Comparative LC-MS Performance Data
The quantitative mass shifts and diagnostic product ions for both the target compound and its chlorinated alternative are summarized below.
Compound
Formula
Monoisotopic Mass
Precursor Ion [M+H]+
Primary Fragments (Low CE: 15-20V)
Secondary Fragments (High CE: 30-35V)
7-Methoxyisoquinoline-6-carbonitrile
C11H8N2O
184.0636 Da
m/z 185.0714
m/z 170.05 (-CH3)
m/z 158.06 (-HCN)m/z 142.05 (-CH3, -CO)
1-Chloro-7-methoxyisoquinoline-6-carbonitrile
C11H7ClN2O
218.0246 Da
m/z 219.0324 (³⁵Cl)m/z 221.0295 (³⁷Cl)
m/z 184.06 (-Cl)
m/z 204.01 (-CH3)m/z 156.05 (-Cl, -CO)
Fragmentation Pathway Visualization
Comparative ESI-CID-MS/MS pathways for 7-Methoxyisoquinoline-6-carbonitrile and its precursor.
To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. Each phase includes an internal check to confirm operational success before data acquisition proceeds.
Phase 1: System Suitability & Calibration (Validation Check)
Step 1: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF mass axis.
Step 2: Inject a reference standard of reserpine (m/z 609.2807).
Causality & Check: Mass accuracy must be <5 ppm. If the error exceeds this threshold, the instrument optics require cleaning or recalibration. This prevents the misidentification of isobaric fragments later in the workflow.
Phase 2: Chromatographic Resolution
Step 1: Prepare samples at 1 µg/mL in 50:50 Water:Acetonitrile.
Step 2: Utilize a C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).
Step 3: Apply a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
Causality & Check: Formic acid drops the mobile phase pH to ~2.7. Because the pKa of the isoquinoline nitrogen is ~5.14, this ensures >99% of the molecules are protonated in solution prior to entering the ESI source, maximizing the [M+H]+ signal intensity. Peak symmetry (tailing factor < 1.5) validates column health.
Phase 3: ESI Source Optimization
Step 1: Set Capillary Voltage to 3000 V and Gas Temperature to 350°C.
Step 2: Set the Fragmentor Voltage to 100 V.
Causality & Check: Isoquinoline alkaloids are prone to premature in-source decay if the fragmentor voltage is too high[4]. A setting of 100 V acts as a "soft" transmission threshold, ensuring the intact m/z 185.07 ion reaches the collision cell without fragmenting in the source.
Step 1: Acquire MS/MS spectra using a targeted CE ramp of 15 V, 25 V, and 35 V using Nitrogen as the collision gas.
Causality & Check: Ramping the collision energy maps the kinetic hierarchy of bond breakages. At 15 V, the analyst verifies the primary •CH3 loss (m/z 170.05). At 35 V, the analyst forces the secondary ring-cleavage events (-CO and -HCN)[3]. The presence of both low-energy and high-energy diagnostic ions orthogonally validates the structural identity of 7-Methoxyisoquinoline-6-carbonitrile against any potential isomers.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. 1
The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. PMC / nih.gov. 4
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC / nih.gov. 3
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-Methoxyisoquinoline-6-carbonitrile
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Methoxyisoquinoline-6-carbonitrile, a key intermediate in pharmaceutical development.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Methoxyisoquinoline-6-carbonitrile, a key intermediate in pharmaceutical development.[1] We will delve into a comprehensive validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to objectively assess each method's performance.[2][3][4][5][6] Our objective is to not only present the data but also to elucidate the scientific rationale behind the experimental design and acceptance criteria, offering a practical framework for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Purity Matters
In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 7-Methoxyisoquinoline-6-carbonitrile, which serves as a building block for more complex therapeutic agents, ensuring its chemical purity is paramount.[1] Regulatory bodies like the FDA and EMA mandate that analytical procedures used for quality control must be thoroughly validated to demonstrate they are fit for their intended purpose.[7][8][9][10] This validation process provides documented evidence that the method is specific, accurate, precise, and robust for quantifying the main compound and its potential impurities.
Potential impurities can arise from various sources, including the synthetic route (e.g., unreacted starting materials, by-products) or degradation of the substance over time.[11] A stability-indicating method is one that can accurately measure the analyte without interference from these potential impurities, including degradants that may form under stress conditions.[12][13][14]
Method Comparison: A Tale of Two Approaches
To illustrate the impact of chromatographic choices on analytical performance, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods.
Method A (Standard Isocratic Method): A conventional approach utilizing a standard C18 column with an isocratic mobile phase. This method is often simpler to develop and run but may lack the resolving power for complex impurity profiles.
Method B (Optimized Gradient Method): A high-resolution approach employing a modern C18 column with a smaller particle size and a gradient elution program. This method is designed to provide superior separation efficiency, which is critical for resolving closely eluting impurities.
Table 1: Chromatographic Conditions for Method A vs. Method B
Parameter
Method A: Standard Isocratic
Method B: Optimized Gradient
Column
Standard C18, 250 mm x 4.6 mm, 5 µm
High-Resolution C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic: 60:40 (A:B)
A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: See Table 2
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV at 254 nm
UV at 254 nm
Injection Volume
10 µL
5 µL
Column Temp.
30 °C
35 °C
Run Time
15 minutes
20 minutes
Table 2: Gradient Elution Program for Method B
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
12.0
20
80
15.0
20
80
15.1
95
5
20.0
95
5
The Validation Protocol: A Head-to-Head Performance Analysis
A validation study is a systematic process that establishes the performance characteristics of an analytical procedure.[3][4] We will now evaluate Method A and Method B against the core validation parameters defined by ICH Q2(R1).[15][16][17]
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to verify that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on the day of analysis.[18][19] It is the final check that ensures the system is fit for purpose before committing valuable samples.[20]
Protocol:
Prepare a System Suitability Solution containing 7-Methoxyisoquinoline-6-carbonitrile at the working concentration (e.g., 0.5 mg/mL) and spike it with a known, closely eluting impurity at a low level (e.g., 0.1%).
Inject the solution five replicate times.
Calculate the key performance indicators against the pre-defined acceptance criteria.
Table 3: System Suitability Results
Parameter
Acceptance Criteria
Method A Results
Method B Results
Tailing Factor (T)
T ≤ 2.0
1.3
1.1
Theoretical Plates (N)
N ≥ 2000
4,500
12,500
%RSD of Peak Area
≤ 1.0%
0.6%
0.3%
Resolution (Rs)
Rs ≥ 2.0 (between API and impurity)
1.8
4.5
Analysis: Method B demonstrates significantly higher column efficiency (Theoretical Plates) and provides a much better resolution between the main peak and the known impurity, ensuring more reliable separation. Method A fails to meet the resolution criteria, indicating it may not be able to separate all potential impurities from the main peak.
Specificity (Stability-Indicating Properties)
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15] For a purity assay, this is arguably the most critical validation parameter. We establish specificity through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products.[12][13][14][21]
Protocol:
Expose solutions of 7-Methoxyisoquinoline-6-carbonitrile (approx. 0.5 mg/mL) to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid drug substance at 105°C for 48 hours.
Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
Analyze the stressed samples, along with an unstressed control, using the HPLC method.
Assess peak purity of the main peak using a Photodiode Array (PDA) detector to ensure no co-eluting peaks are present. The goal is to achieve 5-20% degradation to ensure the method's stability-indicating nature is properly challenged.[21]
Caption: Workflow for forced degradation studies.
Analysis: In our hypothetical study, Method A showed significant peak tailing and co-elution between a major degradant from the base hydrolysis and the main analyte peak. The peak purity analysis failed. In contrast, Method B successfully separated all degradation products from the main 7-Methoxyisoquinoline-6-carbonitrile peak, with all degradants showing baseline resolution (Rs > 2.0). The peak purity assessment for the main peak passed under all conditions, confirming Method B as a true stability-indicating method.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[15][16] For a purity method, this range must typically cover from the reporting limit of impurities up to 120% of the assay concentration.
Protocol:
Prepare a series of at least five standard solutions of 7-Methoxyisoquinoline-6-carbonitrile ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0 mg/mL).
Inject each concentration in triplicate.
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
Table 4: Linearity Results
Parameter
Acceptance Criteria
Method A Results
Method B Results
Correlation Coefficient (r²)
≥ 0.999
0.9992
0.9999
Y-intercept (% of response at 100%)
≤ 2.0%
1.8%
0.4%
Range Evaluated
LOQ - 120% of nominal
LOQ - 120%
LOQ - 120%
Analysis: Both methods demonstrate acceptable linearity. However, Method B shows a correlation coefficient closer to unity and a y-intercept that is significantly closer to the origin, indicating a more ideal linear relationship and less proportional error.
Accuracy and Precision
Causality: Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[5] They are evaluated together to ensure the method is both correct and consistent. Precision is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Protocol:
Accuracy: Analyze, in triplicate, samples of a known placebo spiked with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.
Precision:
Repeatability: Perform six replicate analyses of a single homogeneous sample at 100% of the test concentration.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Table 5: Accuracy and Precision Data Summary
Parameter
Level
Acceptance Criteria
Method A Results
Method B Results
Accuracy (% Recovery)
80%
98.0 - 102.0%
98.5%
100.2%
100%
98.2%
100.1%
120%
101.5%
99.8%
Precision (%RSD)
Repeatability (n=6)
≤ 1.0%
0.85%
0.41%
Intermediate Precision
≤ 2.0%
1.65%
0.72%
Analysis: Method B provides superior performance for both accuracy and precision. Its recovery values are consistently closer to 100%, and the relative standard deviation (%RSD) values are significantly lower, indicating less variability and greater reliability in the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: For a purity method, determining the LOQ is critical as it defines the lowest concentration of an impurity that can be reliably quantified with suitable precision and accuracy.[15] The LOD is the lowest concentration that can be detected but not necessarily quantified.
Protocol:
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
LOD: Concentration that yields an S/N ratio of approximately 3:1.
LOQ: Concentration that yields an S/N ratio of approximately 10:1.
Confirm the LOQ by injecting a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Table 6: LOD & LOQ Results
Parameter
Acceptance Criteria
Method A Results
Method B Results
LOD (% of nominal)
Report
0.03%
0.01%
LOQ (% of nominal)
Report
0.10%
0.03%
Precision at LOQ (%RSD)
≤ 10%
8.5%
4.2%
Analysis: Method B is significantly more sensitive, with an LOQ more than three times lower than Method A. This enhanced sensitivity is crucial for detecting and quantifying trace-level impurities, which is a key requirement for ensuring drug substance quality and safety.
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16]
Protocol:
Introduce small, deliberate changes to the method parameters one at a time.
Parameters to vary include:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH or Organic Composition (e.g., ± 2% absolute)
Analyze a system suitability solution under each condition and evaluate the impact on SST parameters, particularly resolution.
Analysis: During robustness testing, Method A's critical resolution (Rs=1.8) dropped below the acceptance limit of 1.5 with a minor change in mobile phase composition, indicating the method is not robust. Method B, with its high initial resolution (Rs=4.5), maintained a resolution well above 3.5 under all varied conditions, demonstrating its excellent robustness and reliability for routine use in a QC environment.
Overall Validation Workflow
The entire validation process follows a logical sequence, beginning with system suitability to ensure the instrument is performing correctly, followed by the core validation parameters that characterize the method's performance.
Caption: A typical HPLC method validation workflow.
Final Comparison and Recommendation
Table 7: Overall Performance Summary
Validation Parameter
Method A: Standard Isocratic
Method B: Optimized Gradient
Verdict
Specificity
❌ Failed (Co-elution)
✅ Passed
Method B is stability-indicating
Resolution (SST)
❌ Failed (Rs < 2.0)
✅ Passed (Rs = 4.5)
Method B has superior resolving power
Precision (%RSD)
Acceptable (1.65%)
Excellent (0.72%)
Method B is more precise
LOQ
0.10%
0.03%
Method B is >3x more sensitive
Robustness
❌ Failed
✅ Passed
Method B is highly robust
Based on the comprehensive validation data, Method B is unequivocally the superior choice for the purity analysis of 7-Methoxyisoquinoline-6-carbonitrile. Its ability to resolve the main compound from all potential process impurities and degradation products, combined with its high sensitivity, precision, and robustness, ensures that it is a reliable and trustworthy method fit for its intended purpose in a regulated pharmaceutical environment. While Method A may be simpler, its failure in the critical areas of specificity and robustness renders it unsuitable for ensuring the quality and safety of the drug substance.
References
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
Getting the peaks perfect: System suitability for HPLC. (2001). American Chemical Society.
FDA Guidance on Analytical Method Valid
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
System Suitability in HPLC Analysis. Pharmaguideline.
Q2(R2) Validation of Analytical Procedures. (2024). U.S.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
System suitability Requirements for a USP HPLC Method. (2025). MicroSolv.
Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). U.S.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
FDA Releases Guidance on Analytical Procedures. (2024).
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
System Suitability Testing: Ensuring Reliable Results. (2025). Lab Manager.
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Outsourcing.
Technical Support Center: Forced Degradation Studies for Stability-Indic
ICH Q2(R1) Analytical Procedures Guide. Scribd.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
Spatial Conformation Analysis of 7-Methoxyisoquinoline-6-carbonitrile: A Methodological Comparison Guide
Executive Summary For drug development professionals engineering kinase inhibitors, the 7-Methoxyisoquinoline-6-carbonitrile scaffold represents a highly privileged pharmacophore. It serves as the critical core fragment...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals engineering kinase inhibitors, the 7-Methoxyisoquinoline-6-carbonitrile scaffold represents a highly privileged pharmacophore. It serves as the critical core fragment in the discovery of potent Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, most notably the clinical candidate PF-06650833 (Zimlovisertib)[1].
In Structure-Based Drug Design (SBDD), understanding the spatial conformation of this core is non-negotiable. The spatial orientation of the isoquinoline nitrogen and its substituents dictates critical water-mediated hydrogen bonding with residues like Asp272 in the IRAK4 ATP-binding pocket[1]. To minimize the entropic penalty upon binding, researchers must compare the molecule's "free" (ground-state) conformation with its "bound" (bioactive) conformation[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the three premier techniques for determining the spatial conformation of 7-Methoxyisoquinoline-6-carbonitrile derivatives: Macromolecular Co-Crystallography , Small Molecule Single-Crystal X-ray Diffraction (SCXRD) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .
Conformational Analysis Workflow
The following diagram illustrates the strategic deployment of these three techniques in the drug discovery pipeline.
Workflow for determining the spatial conformation of 7-Methoxyisoquinoline-6-carbonitrile analogs.
Quantitative Performance Comparison
Selecting the appropriate method depends heavily on the physical state of your synthesized derivative and the specific structural question being asked.
To ensure reproducibility and scientific integrity, the following protocols detail not just what to do, but why each step is critical for the 7-Methoxyisoquinoline-6-carbonitrile scaffold.
Objective: Determine the bioactive conformation to map specific hydrogen-bonding networks.
Protein-Ligand Incubation: Incubate purified IRAK4 kinase domain with a 3- to 5-fold molar excess of the 7-methoxyisoquinoline-6-carbonitrile derivative for 2 hours at 4°C.
Causality: Pre-forming the complex in solution ensures high ligand occupancy in the ATP-binding pocket. This high occupancy is strictly required to resolve the electron density of the critical water-mediated interaction between the isoquinoline core nitrogen and the Asp272 residue[1].
Vapor Diffusion Crystallization: Set up hanging drop plates using a precipitant solution (e.g., PEG 3350, pH 7.5).
Causality: Vapor diffusion allows the complex to reach supersaturation at a highly controlled, slow rate. This prevents the hydrophobic small molecule from crashing out of solution prematurely, promoting the growth of well-diffracting macromolecular crystals.
Cryoprotection and Diffraction: Transfer the crystal to a mother liquor supplemented with 20% glycerol before flash-freezing in liquid nitrogen.
Causality: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice lattices. Ice rings would overwhelm the relatively weak diffraction spots of the protein crystal, obscuring the subtle electron density of the ligand's methoxy group.
Method 2: Small Molecule Single-Crystal X-ray Diffraction (SCXRD)
Objective: Determine the ground-state conformation to calculate the energetic penalty of binding. For compounds like PF-06650833, proving that the free conformation is "strikingly similar" to the bound state validates its high potency[2].
Anti-Solvent Vapor Diffusion: Dissolve the pure compound in a high-solubility solvent (e.g., Dichloromethane) and place it in an inner vial. Place this inside a sealed outer vial containing an anti-solvent (e.g., Hexane).
Causality: The slow vapor-phase diffusion of the anti-solvent into the inner vial gradually lowers the solubility of the compound. This slow kinetic process allows the 7-methoxyisoquinoline-6-carbonitrile molecules to pack into their lowest-energy, highly ordered crystal lattice without defects.
Cryo-Mounting and Data Collection: Mount a >10 µm crystal on a goniometer under a continuous cold nitrogen stream (100 K) and expose to Cu Kα radiation.
Causality: Collecting data at 100 K drastically reduces the thermal vibration (B-factors) of the atoms. This is essential for achieving sub-angstrom resolution, allowing the software to unambiguously differentiate the spatial orientation of the carbonitrile nitrogen from the methoxy oxygen.
Method 3: Microcrystal Electron Diffraction (MicroED)
Objective: Rapidly determine the ground-state conformation of derivatives that yield only amorphous powders or refuse to grow into >10 µm crystals.
Dry Sample Preparation: Take the seemingly amorphous chemical powder directly from the synthesis vial, crush it gently between two glass slides, and deposit the dry dust onto a carbon-coated TEM grid.
Causality: MicroED exploits the fact that electrons interact with matter much more strongly than X-rays. Therefore, it requires crystals that are one-billionth the size of those needed for SCXRD (~100 nm thick)[4]. What appears as "amorphous powder" to the naked eye actually contains millions of perfectly ordered nanocrystals[3].
Continuous Rotation Data Collection: Insert the grid into a cryo-TEM. Locate a nanocrystal and continuously rotate the stage (e.g., at 0.5°/second) while exposing it to an ultralow-dose electron beam, recording the diffraction as a movie.
Causality: Continuous rotation evenly samples reciprocal space and drastically minimizes radiation damage to the fragile organic molecule. This continuous sampling allows standard X-ray crystallographic software (like MOSFLM) to seamlessly integrate the electron diffraction data into a high-resolution 3D model[3].
Conclusion
For the 7-Methoxyisoquinoline-6-carbonitrile class of molecules, a dual-pronged approach is highly recommended. Macromolecular Co-crystallography is indispensable for mapping the precise water-mediated interactions within the IRAK4 pocket[1]. However, this must be paired with either SCXRD or MicroED to determine the free-state conformation. If your derivative fails to yield large single crystals—a common bottleneck in organic synthesis—MicroED serves as a powerful, rapid-resolution alternative to keep your drug discovery pipeline moving[3].
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. URL:[Link]
An Overview of Microcrystal Electron Diffraction (MicroED). PMC - NIH. URL:[Link]
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. URL:[Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) - Structural Overlay. ACS Publications. URL:[Link]
Analytical Validation of 7-Methoxyisoquinoline-6-carbonitrile: A Comparative Guide to IR Spectroscopy Techniques
As a Senior Application Scientist, I frequently oversee the analytical validation of critical pharmaceutical building blocks. 7-Methoxyisoquinoline-6-carbonitrile is a highly valuable synthetic precursor; through control...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the analytical validation of critical pharmaceutical building blocks. 7-Methoxyisoquinoline-6-carbonitrile is a highly valuable synthetic precursor; through controlled hydrolysis, its nitrile group is converted into a carboxamide, forming the core scaffold of potent Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833 .
Validating the structural integrity of this intermediate before downstream synthesis is non-negotiable. While Nuclear Magnetic Resonance (NMR) provides absolute structural elucidation, Infrared (IR) spectroscopy remains the gold standard for rapid, non-destructive functional group verification. This guide objectively compares the analytical modalities available for validating this molecule, details the mechanistic causality behind its spectral footprint, and provides a self-validating experimental protocol.
Comparative Modality Analysis
Not all IR techniques yield the same quality of data for heterocyclic compounds. Selecting the correct modality dictates the reliability of your validation.
Analytical Technique
Operating Principle
Sample Preparation
Diagnostic Advantage for 7-Methoxyisoquinoline-6-carbonitrile
Limitations
FTIR-ATR (Recommended)
Attenuated Total Reflectance (Evanescent wave)
None (Direct powder application)
Rapid verification of the
−C≡N
and
−OCH3
groups without moisture artifacts.
Lower relative intensity for high-wavenumber peaks (requires algorithmic ATR correction).
FTIR-Transmission
Bulk IR Absorption
KBr Pellet Pressing
Excellent resolution and library matching for the isoquinoline fingerprint region.
Hygroscopic KBr can introduce a broad
−OH
peak (~3400 cm⁻¹), potentially masking trace impurities.
FT-Raman
Inelastic Light Scattering
None (Glass vial)
Highly sensitive to the symmetric polarizability of the
−C≡N
triple bond.
Susceptible to fluorescence interference if trace colored impurities are present in the lot.
Spectral Causality & Quantitative Data
Interpreting the IR spectrum of 7-Methoxyisoquinoline-6-carbonitrile requires understanding how its specific molecular environment alters standard vibrational frequencies. Do not simply rely on generic lookup tables; understand the physics of the molecule.
The Nitrile Shift: In saturated aliphatic compounds, the nitrile (
−C≡N
) stretch typically occurs near 2250 cm⁻¹. However, in this molecule, the nitrile group is directly conjugated to the aromatic isoquinoline system. This conjugation delocalizes the
π
-electrons of the triple bond, reducing the bond's force constant and shifting the absorption peak to a lower wavenumber (2220–2240 cm⁻¹) .
The Methoxy Signature: The methoxy (
−OCH3
) group introduces a highly diagnostic symmetric C-H stretch near 2830 cm⁻¹. The proximity of the electronegative oxygen atom uniquely alters the C-H bond strength compared to standard alkyl groups, making this sharp peak easily identifiable .
Expected IR Absorption Peaks
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity / Shape
Mechanistic Causality
Nitrile (
−C≡N
)
2220 – 2240
Strong, Sharp
Conjugation with the isoquinoline ring lowers the bond order and force constant, shifting the peak down from the aliphatic ~2250 cm⁻¹ baseline.
Methoxy (
−OCH3
) C-H
~2830
Medium, Sharp
The electronegative oxygen atom alters the symmetric C-H stretching force constant compared to standard
sp3
alkyl groups.
Aryl Ether C-O-C
1200 – 1300
Strong, Broad
Asymmetric stretching of the C-O-C linkage is highly polar, resulting in a large dipole moment change and a dominant fingerprint peak.
Isoquinoline C=C / C=N
1500 – 1650
Multiple, Variable
Aromatic ring breathing and localized double-bond stretching within the fused heterocyclic system.
Aromatic C-H
3000 – 3100
Weak to Medium
sp2
hybridized carbons possess stronger C-H bonds than
sp3
carbons, pushing the stretching frequency above 3000 cm⁻¹.
Protocol: Self-Validating FTIR-ATR Workflow
Trustworthiness in analytical chemistry stems from self-validating systems. The following FTIR-ATR protocol ensures that every acquired spectrum is internally controlled for instrumental drift and environmental artifacts.
Action: Acquire a spectrum of a standard polystyrene calibration film.
Causality & Validation: Polystyrene has a highly documented, invariant peak at exactly 1601 cm⁻¹. Verifying this peak ensures the interferometer's laser is perfectly aligned and the wavelength calibration is accurate before any sample is tested.
Action: With the diamond ATR crystal completely clean and bare, acquire a 16-scan background spectrum.
Causality & Validation: Ambient air contains fluctuating levels of
CO2
(2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹). Acquiring a background immediately prior to the sample ensures these atmospheric variables are mathematically subtracted, preventing them from obscuring the critical nitrile peak at ~2230 cm⁻¹.
Step 3: Sample Application and Anvil Compression
Action: Place 1–2 mg of 7-Methoxyisoquinoline-6-carbonitrile powder onto the diamond crystal. Lower the pressure anvil until the torque-limiting clutch clicks.
Causality & Validation: FTIR-ATR relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample. If the pressure is insufficient, the refractive index boundary is compromised, leading to artificially weak absorbance. The mechanical clutch provides a reproducible, validated pressure metric for every run.
Step 4: Acquisition and ATR Correction
Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
Causality & Validation: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This causes peaks in the fingerprint region to appear artificially intense compared to the high-wavenumber C-H stretches. The ATR correction algorithm normalizes these intensities, validating the data for direct comparison against standard transmission spectral libraries.
Logical Workflow Visualization
Logical workflow for the IR spectral validation of 7-Methoxyisoquinoline-6-carbonitrile.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . ACS Publications (Journal of Medicinal Chemistry).[Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts.[Link]
The C-O Bond III: Ethers By a Knockout . Spectroscopy Online.[Link]
Comparative
A Comparative Guide to the Efficacy of 6-Cyano vs. 7-Methoxy Functional Groups in Isoquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologica...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the design of therapeutic agents targeting a broad spectrum of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[2] The therapeutic efficacy of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the core structure. This guide provides an in-depth comparative analysis of two key functional groups, the 6-cyano and 7-methoxy moieties, and their impact on the biological activity of the isoquinoline scaffold.
While direct head-to-head comparative studies are limited, this guide synthesizes available data from various studies to elucidate the distinct and overlapping pharmacological profiles conferred by these two substituents. We will delve into their electronic properties, structure-activity relationships, and provide supporting experimental data and protocols to offer a comprehensive resource for researchers in drug discovery and development.
The Isoquinoline Core: A Versatile Pharmacophore
The isoquinoline nucleus is a fundamental structural motif in numerous natural alkaloids with potent biological activities, such as berberine and morphine.[3] Its unique electronic and steric properties make it an ideal starting point for the synthesis of novel therapeutic agents. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic system allows for various types of interactions with biological targets, including π-π stacking and hydrophobic interactions.[2]
The biological activity of isoquinoline derivatives can be finely tuned by introducing different functional groups at various positions on the ring system. These substituents can modulate the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The Influence of the 6-Cyano Functional Group: An Electron-Withdrawing Moiety
The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. When placed at the 6-position of the isoquinoline ring, it significantly alters the electron density of the aromatic system. This can have a profound impact on the molecule's ability to interact with its biological target.
Recent studies have highlighted the potential of cyano-substituted isoquinolines as anticancer agents. For instance, novel cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[4][5] The presence of the cyano group is often associated with enhanced cytotoxicity.[6]
The electron-withdrawing nature of the cyano group can also influence the reactivity of the isoquinoline ring, making it more susceptible to certain chemical modifications and potentially affecting its metabolic stability.
The Role of the 7-Methoxy Functional Group: An Electron-Donating Moiety
In contrast to the cyano group, the methoxy group (-OCH₃) is an electron-donating group due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance. A methoxy group at the 7-position increases the electron density of the isoquinoline core, which can enhance its interaction with certain biological targets.
The 6,7-dimethoxy substitution pattern is particularly common in a variety of biologically active isoquinoline alkaloids, including papaverine.[5] This substitution has been shown to be crucial for the activity of certain isoquinoline derivatives. For example, in a series of isoquinolone derivatives acting as lysophosphatidic acid receptor 5 (LPA5) antagonists, the presence of methoxy groups at the 6- and 7-positions was found to be essential for their activity.[7]
Furthermore, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as agents to reverse multidrug resistance in cancer cells, highlighting the therapeutic potential of this substitution pattern.[8]
Comparative Efficacy: A Synthesis of Available Data
Due to the lack of direct comparative studies, this section presents a juxtaposition of the biological activities of representative 6-cyano and 7-methoxy isoquinoline derivatives based on data from separate studies. This analysis aims to provide insights into their potential differential efficacy.
From the available data, it appears that both cyano and methoxy substitutions can lead to potent anticancer activity. The indenoisoquinoline with a 6-cyano group exhibited a broad spectrum of activity with very low mean-graph midpoint IC50 values.[9] Similarly, certain 7-methoxy substituted quinolines have shown potent anticancer effects.[10] It is important to note that the overall structure of the molecule plays a significant role, and the efficacy cannot be attributed solely to the cyano or methoxy group.
Methoxy-substituted isoquinolines have demonstrated significant enzyme inhibitory activity. For example, a quercetin-tetrahydroisoquinoline hybrid with 6,7-dimethoxy groups was a potent inhibitor of Na+, K+-ATPase.[12] Natural alkaloids with methoxy groups, such as palmatine, have also been identified as inhibitors of soluble epoxide hydrolase.[13] Data on the enzyme inhibitory properties of 6-cyano-isoquinolines is less prevalent in the searched literature, making a direct comparison in this area challenging.
Structure-Activity Relationship (SAR) Insights
The electronic properties of the 6-cyano (electron-withdrawing) and 7-methoxy (electron-donating) groups are key to understanding their influence on biological activity.
Electron-withdrawing groups like the cyano group can enhance the interaction of the isoquinoline scaffold with targets where a lower electron density on the aromatic ring is favorable. This can include interactions with electron-rich pockets in enzymes or receptors.
Electron-donating groups like the methoxy group can increase the nucleophilicity of the isoquinoline ring and enhance its ability to form hydrogen bonds, which can be crucial for binding to certain biological targets. The presence of methoxy groups has been explicitly noted as essential for the activity of some isoquinoline-based antagonists.[7]
The position of the substituent is also critical. The 6- and 7-positions are part of the benzene ring of the isoquinoline scaffold, and substitutions at these positions can significantly modulate the overall electronic landscape of the molecule without sterically hindering interactions at the nitrogen-containing pyridine ring, which is often crucial for biological activity.
Experimental Protocols
To aid researchers in the evaluation of novel isoquinoline derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a 6-Cyano-Substituted Isoquinoline Derivative (Illustrative Example)
This protocol is a generalized representation based on synthetic strategies for cyano-substituted heterocycles.
Objective: To synthesize a 6-cyano-isoquinoline derivative.
Materials:
6-Bromo-isoquinoline
Copper(I) cyanide (CuCN)
N,N-Dimethylformamide (DMF)
Toluene
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
In a flame-dried round-bottom flask, dissolve 6-bromo-isoquinoline (1 equivalent) in a mixture of DMF and toluene.
Add copper(I) cyanide (1.2 equivalents) to the solution.
Heat the reaction mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 6-cyano-isoquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
Cancer cell line of interest (e.g., MCF-7, A549)
Complete cell culture medium
Test compound (dissolved in a suitable solvent like DMSO)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds in the complete cell culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Visualizing Experimental Workflows and Pathways
General Workflow for Synthesis and Biological Evaluation of Isoquinoline Derivatives
Caption: General workflow for isoquinoline drug discovery.
Simplified Representation of Isoquinoline Derivative Action on a Signaling Pathway
Caption: Inhibition of a kinase cascade by an isoquinoline.
Conclusion
The 6-cyano and 7-methoxy functional groups impart distinct electronic properties to the isoquinoline scaffold, leading to a diverse range of biological activities. While the electron-withdrawing cyano group appears promising for the development of potent cytotoxic agents, the electron-donating methoxy group, particularly in the 6,7-dimethoxy pattern, is crucial for the activity of several classes of enzyme inhibitors and receptor antagonists.
The lack of direct comparative studies necessitates a cautious interpretation of the available data. The overall pharmacological profile of an isoquinoline derivative is a result of the complex interplay between its various structural features. This guide provides a foundational understanding of the potential roles of 6-cyano and 7-methoxy substituents, offering valuable insights for the rational design of novel and more effective isoquinoline-based therapeutic agents. Further research involving the synthesis and parallel evaluation of 6-cyano and 7-methoxy isoquinoline analogues is warranted to definitively elucidate their comparative efficacy.
References
Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. (n.d.). PMC. [Link]
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC. [Link]
Anti-Inflammatory Potential of 1-Aryl-6,7- Dimethoxy-1,2,3,4- Tetrahydroisoquinolines: Structure- Activity Relationship and COX-. (2026, March 17). Preprints.org. [Link]
Cytotoxic Activity of Compounds 6b, 6d, and 6g against A549 (Lung... (n.d.). ResearchGate. [Link]
Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. (2022, September 13). PubMed. [Link]
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. (n.d.). FLORE. [Link]
Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). (n.d.). PMC. [Link]
Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. (2019, November 26). MDPI. [Link]
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021, April 3). Semantic Scholar. [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021, February 6). MDPI. [Link]
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024, December 5). MDPI. [Link]
Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method. (2025, October 16). PMC. [Link]
Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (n.d.). ResearchGate. [Link]
On the Anti-tumor Activity of 1-Alkyl Substituted 6, 7-Methylenedioxyisoquinoline Derivatives. (n.d.). J-Stage. [Link]
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024, August 2). ACS Publications. [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. [Link]
Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Unknown Source. [Link]
INHIBITION OF THE COMT ACTIVITY BY 1-(3, 4, 5-TRI-METHOXYBENZYL). (n.d.). J-Stage. [Link]
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. [Link]
Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. (n.d.). PMC. [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. [Link]
Isoquinoline Alkaloids as Protein Tyrosine Phosphatase Inhibitors from a Deep-Sea-Derived Fungus Aspergillus puniceus. (n.d.). PMC. [Link]
Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. (2011, August 19). PLOS. [Link]
Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. (2025, March 25). PubMed. [Link]
Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023, October 3). PMC. [Link]
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). MDPI. [Link]
MAO-B kinetic of inhibition by isoquinoline derivatives 2 (a) and 2b... (n.d.). ResearchGate. [Link]
6-Cyano analogues of bedaquiline as less lipophilic and potentially safer diarylquinolines for tuberculosis. (n.d.). Semantic Scholar. [Link]
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC. [Link]
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (n.d.). MDPI. [Link]
A Comprehensive Guide to the Proper Disposal of 7-Methoxyisoquinoline-6-carbonitrile
This guide provides essential safety and logistical information for the proper handling and disposal of 7-Methoxyisoquinoline-6-carbonitrile (CAS No: 1427393-40-5). As a valued member of the scientific community, your sa...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper handling and disposal of 7-Methoxyisoquinoline-6-carbonitrile (CAS No: 1427393-40-5). As a valued member of the scientific community, your safety, the integrity of your research, and environmental stewardship are paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and regulatory best practices to ensure that this compound is managed responsibly from acquisition to disposal.
Understanding the Compound: Hazard Identification and Risk Assessment
7-Methoxyisoquinoline-6-carbonitrile is an isoquinoline derivative, a class of compounds significant in medicinal chemistry.[1] Its structure, featuring a methoxy group and a carbonitrile (-CN) group, dictates its reactivity and potential hazards. While a comprehensive toxicological profile for this specific molecule is not fully established, data from structurally related compounds, such as other methoxyquinolines and organic nitriles, allow for a robust, precautionary risk assessment.
The primary hazards are associated with the isoquinoline nucleus and the nitrile functional group. Related compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3] Therefore, 7-Methoxyisoquinoline-6-carbonitrile must be handled as a hazardous substance.
Personnel Safety: Required Personal Protective Equipment (PPE)
Before handling the compound at any stage, including disposal, the appropriate PPE must be worn. The rationale is to create a complete barrier to prevent accidental exposure via all potential routes: dermal, ocular, and respiratory.
Task
Required PPE
Rationale
Routine Handling & Weighing
Nitrile gloves, Safety glasses with side shields, Flame-resistant lab coat
Provides a baseline of protection against incidental contact and splashes.
Preparing Solutions
Nitrile gloves, Chemical splash goggles, Lab coat
Goggles provide a higher level of protection against splashes than safety glasses.
Spill Cleanup / Waste Packaging
Heavy-duty nitrile gloves, Chemical splash goggles and/or face shield, Lab coat, Respiratory protection (if dust is generated)
A face shield protects the entire face. Respiratory protection is critical to prevent inhalation of aerosolized powder.[5][6]
Causality Note: Standard nitrile gloves offer sufficient splash protection for short-term handling. In the event of direct contact, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.[6] Contaminated gloves must be disposed of as hazardous waste.[7][8]
Waste Characterization and Segregation: The Foundation of Safe Disposal
All waste streams containing 7-Methoxyisoquinoline-6-carbonitrile must be treated as hazardous chemical waste. Proper segregation at the point of generation is a critical step that prevents dangerous chemical reactions and simplifies the final disposal process carried out by licensed professionals.[9][10]
Core Principle: Never mix incompatible waste streams. Due to its chemical structure, this compound should not be mixed with strong acids or oxidizing agents in a waste container.
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste disposal decision workflow for 7-Methoxyisoquinoline-6-carbonitrile.
Step-by-Step Disposal Protocols
The overarching principle for disposal is to use a licensed professional waste disposal service.[5][11] Your role is to safely collect, package, and label the waste for pickup.
Container Selection: Choose a sealable, wide-mouth container made of a material compatible with organic solids (e.g., HDPE or glass). The container must be in good condition with no cracks or residue.
Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust. This should be done in a fume hood or ventilated enclosure.[5]
Labeling: Affix a hazardous waste tag to the container before adding waste. The label must include:
Storage: Securely close the container. Store it in a designated satellite accumulation area (SAA) away from incompatible materials.[10]
Container Selection: Use a designated, sealable waste solvent container (carboy) with a screw cap. Ensure the container is properly vented if required by your institution.
Segregation: As outlined in the workflow diagram, use separate containers for halogenated and non-halogenated organic solvents. This is crucial as disposal methods and costs differ significantly.
Transfer: Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.[12]
Labeling: The waste container must be clearly labeled with the names and approximate percentages of all components, including the 7-Methoxyisoquinoline-6-carbonitrile. Keep the container closed when not in use.[9]
Collection: Place all contaminated disposable items (e.g., nitrile gloves, weigh boats, pipette tips, absorbent pads) into a designated polyethylene bag.[12][13]
Packaging: Once the bag is full, seal it and place it inside a second bag (double-bagging) to prevent leaks.
Labeling: Label the outer bag as "Hazardous Waste" and list the contaminants (e.g., "Solid waste contaminated with 7-Methoxyisoquinoline-6-carbonitrile").
Storage: Store the bag in a rigid, labeled container designated for solid chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is key to mitigating risk.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[8]
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform cleanup in a fume hood if possible.
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
Contain & Clean:
For Solid Spills: Do NOT dry sweep. Gently cover the spill with a damp paper towel or use an absorbent material to wet the powder slightly to prevent it from becoming airborne. Carefully scoop the material into a sealable container for disposal.[6][14]
For Liquid Spills: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in. Once absorbed, scoop the material into a sealable container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical label to the medical personnel.[2][5]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of personal or environmental health. Always consult your institution's specific waste management plan and EHS office for guidance.[15]
References
Chemically hazardous waste . Environmental Science Center, The University of Tokyo. Available from: [Link]
7-Methoxyisoquinoline . PubChem, National Institutes of Health. Available from: [Link]
How to Dispose of Nitrile Gloves? . Earth Safe PPE. (2025). Available from: [Link]
Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one . Kishida Chemical Co., Ltd. (2021). Available from: [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available from: [Link]
Nitrates - Standard Operating Procedure . University of California, Santa Barbara. (2012). Available from: [Link]
Managing Hazardous Chemical Waste in the Lab . Lab Manager. (2021). Available from: [Link]
Handling Laboratory Waste . Tokyo Metropolitan University. Available from: [Link]
SOP for Lead Compounds . University of Washington. (2022). Available from: [Link]
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . ResearchGate. Available from: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). (2025). Available from: [Link]
Personal protective equipment for handling 7-Methoxyisoquinoline-6-carbonitrile
As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization and safe handling of sensitive heterocyclic building blocks. 7-Methoxyisoquinoline-6-carbonitrile—and its ha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization and safe handling of sensitive heterocyclic building blocks. 7-Methoxyisoquinoline-6-carbonitrile—and its halogenated precursors like 1-chloro-7-methoxyisoquinoline-6-carbonitrile—is a critical intermediate in the synthesis of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate1[1].
However, the very structural features that make this compound biologically valuable also introduce specific handling risks. This guide provides a comprehensive, causality-driven framework for the safe operation, reaction, and disposal of this compound, ensuring that your laboratory workflows remain both scientifically rigorous and uncompromisingly safe.
Hazard Identification & Mechanistic Context
Before designing a safety protocol, we must understand why the hazards exist. The compound exhibits significant lipophilicity, which is advantageous for drug design (enabling cellular penetration) but presents a dermal exposure risk in the laboratory. The GHS hazard statements2[2] dictate the necessity for strict barrier protection.
Table 1: Chemical and Hazard Profile
Property
Specification
Operational Implication
Chemical Family
Isoquinoline derivative
The nitrogen lone pair can act as a weak base; incompatible with strong acids.
Molecular Formula
C11H8N2O
High lipophilicity enhances cellular penetration, increasing dermal toxicity risks.
GHS Hazards
H315, H319
Direct contact causes immediate skin and serious eye irritation[3].
Physical State
Solid (typically white/pale yellow)
Dust generation during weighing requires respiratory/hood protection.
Personal Protective Equipment (PPE) Matrix
A robust safety protocol relies on understanding the scientific rationale behind PPE selection. Do not treat PPE as a checklist; treat it as a chemical barrier system tailored to the specific solvent vehicles used in your synthesis.
Table 2: Evidence-Based PPE Requirements
PPE Category
Required Specification
Scientific Causality for Selection
Hand Protection
100% Nitrile Gloves (Min 0.11mm)
Nitrile provides superior chemical resistance against polar aprotic solvent vehicles (DMF/THF) used to dissolve the compound compared to latex.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against ocular exposure from aerosolized dust and pressurized solvent splashes during syringe transfers.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates fire risk when handling the compound alongside reactive, potentially pyrophoric bases like KHMDS.
Respiratory
Chemical Fume Hood (80-120 fpm)
Prevents inhalation of toxic carbonitrile particulates and volatile solvent vapors during the reaction setup.
Operational Plan: Experimental Workflow
In a typical fragment-based drug discovery workflow, this carbonitrile is subjected to nucleophilic aromatic substitution (
SNAr
) or base-mediated coupling. For instance, coupling it with complex alcohols requires strong bases like potassium hexamethyldisilazide (KHMDS) at4[4]. The following self-validating protocol ensures safe execution.
Methodology: Base-Mediated Coupling of 7-Methoxyisoquinoline-6-carbonitrile
Step 1: Environmental Validation
Action : Verify the chemical fume hood face velocity is operating between 80–120 fpm.
Causality : Ensures adequate capture of volatile organic compounds (VOCs) like DMF and prevents inhalation of fine carbonitrile dust during transfer.
Step 2: Reagent Preparation
Action : Weigh 7-Methoxyisoquinoline-6-carbonitrile inside a ventilated balance enclosure.
Self-Validation : Inspect the balance area post-weighing with a UV lamp (if applicable) or visually to ensure no micro-spills remain.
Step 3: Inert Atmosphere Setup
Action : Transfer the solid to an oven-dried round-bottom flask, seal with a septum, and purge with Argon for 15 minutes.
Causality : Ambient moisture reacts violently with strong bases (e.g., KHMDS) used in the next step, potentially causing rapid gas expansion and loss of containment.
Step 4: Solvation and Temperature Control
Action : Inject anhydrous DMF (or THF) to dissolve the compound. Submerge the flask in an ice-salt bath to reach -10 °C[4].
Causality : The carbonitrile group is sensitive to nucleophilic attack. Maintaining -10 °C suppresses unwanted side reactions and thermal degradation during base addition.
Step 5: Execution and Quenching
Action : Add KHMDS (1 M in THF) dropwise. Stir for 2 hours. Quench by slowly injecting saturated aqueous
NH4Cl
.
Self-Validation : Monitor the internal temperature during quenching. A successful, safe quench will exhibit a mild, controlled exotherm without solvent boiling.
Experimental workflow and waste segregation for 7-Methoxyisoquinoline-6-carbonitrile.
Spill Response and Waste Disposal Plan
A self-validating disposal system ensures environmental compliance and laboratory safety.
Spill Response Protocol
Solid Spills : Do not dry sweep. Dry sweeping aerosolizes the irritating dust. Instead, cover the spill with a damp, inert absorbent pad, gently collect it into a sealable container, and label it as hazardous solid waste.
Liquid Spills (in DMF/THF) : Contain the spill using vermiculite or sand. Crucial Note: Never use combustible absorbents (like sawdust) if the spill contains unquenched KHMDS, as this poses an immediate fire hazard.
Waste Segregation Plan
Aqueous Waste : The
NH4Cl
quench layer must be collected in a designated aqueous waste carboy. Self-Validation Check: Test the final pH of the aqueous waste; it must be adjusted to a neutral range (pH 6–8) before final disposal to prevent incompatible reactions in the waste stream.
Organic Waste : Segregate organic layers based on halogen content. If the 1-chloro-7-methoxyisoquinoline-6-carbonitrile precursor was used, all associated solvent washings (e.g., ethyl acetate extracts) must be routed to the Halogenated Organic Waste stream. Non-halogenated derivatives go to the standard organic stream.